Boc-asp-ome
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98045-03-5 | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Asp-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-aspartic acid α-methyl ester, commonly referred to as Boc-Asp-OMe, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research. Its strategic design, featuring a Boc (tert-butoxycarbonyl) protecting group on the amine and a methyl ester on the α-carboxyl group, allows for selective chemical manipulations that are fundamental to the construction of complex peptide structures and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and key experimental methodologies associated with this compound, serving as an essential resource for professionals in drug development and chemical research.
Core Chemical Properties
This compound is a white to off-white crystalline solid. The presence of the bulky and lipophilic Boc group enhances its solubility in common organic solvents, facilitating its use in solution-phase and solid-phase peptide synthesis.[1]
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [2] |
| Synonyms | Boc-L-aspartic acid 4-methyl ester, Boc-Asp(OMe)-OH, N-Boc-L-aspartic acid α-methyl ester | [2][3][4] |
| CAS Number | 59768-74-0 | |
| Molecular Formula | C₁₀H₁₇NO₆ | |
| Molecular Weight | 247.25 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 71 °C | |
| Optical Rotation | [α]D = +28.6 (c=0.3, CHCl₃) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectral Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.
| Technique | Data | Reference |
| ¹H NMR | (300 MHz, CDCl₃): δ (ppm) = 1.42 (s, 9H, C(CH₃)₃), 2.82 (dd, J=4.8, 17.2 Hz, 1H, CH₂), 3.02 (dd, J=17.2, 4.1 Hz, 1H, CH₂), 3.69 (s, 3H, OCH₃), 4.59-4.62 (m, 1H, CHN), 5.57 (d, J=8.5Hz, 1H, NHBoc), 10.8 (sl, 1H, COOH) | |
| ¹³C NMR | (75MHz, CDCl₃): δ (ppm) = 28.2 (CH₃), 36.4 (CH₂), 49.7 (CHN), 52.1 (OCH₃), 80.5 (C(CH₃)₃), 155.6 (COO), 171.6 (COO), 175.8 (COO) | |
| FT-IR | (cm⁻¹): 3429 (N-H), 2979 (C-H), 1714 (C=O) |
Chemical Stability and Degradation
The stability of this compound is a critical factor in its storage, handling, and application, particularly in multi-step peptide synthesis.
pH Stability
The Boc protecting group is notoriously labile under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), are commonly used to deprotect the amine group during peptide synthesis. Conversely, the Boc group is generally stable under neutral and basic conditions.
Thermal Stability
Boc-protected amino acids can undergo thermal degradation. Studies on various amino acids have shown that the degradation process often follows first-order kinetics, with the stability being dependent on the nature of the amino acid side chain. For long-term storage, it is recommended to keep this compound at refrigerated temperatures (2-8 °C) to minimize degradation.
Degradation Pathways
The primary degradation pathways for this compound, particularly in the context of peptide synthesis, include:
-
Acid-catalyzed Boc Deprotection: This is the desired cleavage of the Boc group to liberate the free amine for subsequent coupling reactions.
-
Ester Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Aspartimide Formation: This is a significant side reaction that can occur, especially under basic conditions used for Fmoc deprotection in orthogonal strategies or during the coupling of the subsequent amino acid. The backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide intermediate. This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, leading to impurities that are difficult to separate.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the reaction of L-aspartic acid-β-methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
L-aspartic acid-β-methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-aspartic acid-β-methyl ester hydrochloride (1 equivalent) in a 2:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
After 30 minutes, add di-tert-butyl dicarbonate (1.25 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the dioxane by vacuum concentration.
-
Pour the remaining aqueous residue into ice water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using ethyl acetate as the eluent to yield pure this compound.
Purification by Recrystallization
For further purification, the product obtained from column chromatography can be recrystallized.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a non-solvent in which it is poorly soluble (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Purity Analysis by HPLC
The purity of this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Method:
-
Column: C18, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the compound and any impurities.
-
Detection: UV at 210-220 nm
-
Flow Rate: 1 mL/min
-
Injection Volume: 10-20 µL
Visualizations
Synthesis Workflow of this compound
Caption: General workflow for the synthesis of this compound.
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Aspartimide Formation Pathway
Caption: Mechanism of aspartimide formation from an aspartyl residue.
References
The Sentinel Amino Acid: An In-depth Technical Guide to the Core Mechanism of Boc Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile cleavage under specific acidic conditions. This technical guide provides a comprehensive exploration of the core mechanism of Boc protection in amino acids, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.
The Core Mechanism: A Tale of Nucleophilic Attack and Carbamate Formation
The protection of an amino acid's alpha-amino group with a Boc moiety is fundamentally a nucleophilic acyl substitution reaction. The process is typically carried out using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), as the electrophilic source of the Boc group. The reaction can proceed with or without a base, although the presence of a base is common to neutralize the liberated proton and drive the reaction to completion.
Mechanism without Base:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate molecule as a leaving group.
-
Proton Transfer: The weakly basic tert-butyl carbonate then abstracts the proton from the now positively charged amino group, yielding the N-Boc protected amino acid and unstable tert-butoxycarbamic acid.
-
Decomposition: The tert-butoxycarbamic acid readily decomposes into carbon dioxide (CO₂) gas and tert-butanol.[1]
Mechanism with Base:
The presence of a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), alters the proton transfer step.
-
Nucleophilic Attack and Intermediate Formation: These steps are identical to the mechanism without a base.
-
Deprotonation by Base: Instead of the leaving group, the added base deprotonates the positively charged amino group in the intermediate.[2] This step is generally faster and helps to drive the equilibrium towards the products.
-
Leaving Group Decomposition: The tert-butyl carbonate leaving group subsequently decomposes to tert-butoxide and carbon dioxide. The tert-butoxide is then protonated by the protonated base.
This reaction is highly efficient due to the formation of gaseous CO₂, which shifts the reaction equilibrium forward according to Le Châtelier's principle.
Visualizing the Reaction Pathway
To elucidate the intricate steps of the Boc protection mechanism, the following signaling pathway diagram was generated using the DOT language.
Quantitative Data Summary
The efficiency of the Boc protection reaction is influenced by various factors including the specific amino acid, solvent system, base, and reaction temperature. The following table summarizes typical reaction conditions and yields for the Boc protection of several common amino acids.
| Amino Acid | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glycine | (Boc)₂O | NaOH | Water | Room Temp | 8 | 93.87 | [3] |
| L-Alanine | (Boc)₂O | Triethylamine | Acetone/Water | 25 | 4 | 93 | [4] |
| L-Phenylalanine | (Boc)₂O | None | tert-Butyl Alcohol | 30-35 | 12-16 | 78-87 | |
| General Primary Amine | (Boc)₂O | Triethylamine | Dichloromethane | Room Temp | 1-4 | >95 | |
| Amino Esters | (Boc)₂O | None | Water/Acetone | Room Temp | 0.1-0.2 | 90-98 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the Boc protection of a generic amino acid and specifically for L-Alanine.
General Protocol for Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Add water to the residue and wash with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and tert-butanol.
-
Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate) three times.
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol for Boc Protection of L-Alanine
-
Reaction Setup: In a flask, add L-Alanine (20 mmol), 20 mL of water, and 40 mL of acetone.
-
Base Addition: While stirring, add 1.5 equivalents of triethylamine.
-
Reagent Addition: Control the temperature at 25°C and add (Boc)₂O (22 mmol) while stirring.
-
Reaction: Continue stirring for 4 hours.
-
Work-up:
-
Distill off the acetone under reduced pressure.
-
Extract the aqueous layer with ether (3 x 10 mL).
-
Adjust the aqueous layer to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate (4 x 60 mL).
-
-
Purification: Combine the organic layers, wash with saturated brine (2 x 10 mL), and dry over anhydrous Na₂SO₄. Filter and evaporate to dryness. The obtained product can be crystallized with ethyl acetate and petroleum ether to yield Boc-L-Alanine.
Experimental Workflow Visualization
The logical flow of a typical Boc protection experiment, from setup to product isolation, is illustrated in the following diagram.
References
An In-depth Technical Guide to the Role of Boc-Asp-OMe in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-L-aspartic acid β-methyl ester (Boc-Asp-OMe), a key building block in solid-phase peptide synthesis (SPPS). We will delve into its primary role, the significant chemical challenges associated with its use—most notably aspartimide formation—and strategies for mitigating these side reactions. This document offers detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of the underlying chemical processes to aid researchers in optimizing their peptide synthesis strategies.
Core Function of this compound in Boc-SPPS
In the Boc/Bzl protection strategy of solid-phase peptide synthesis, the primary role of this compound is to provide orthogonal protection for the aspartic acid residue. The Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[1][2] The side-chain β-carboxyl group is protected by a methyl ester (-OMe), which is stable to the repetitive TFA treatments used for Boc group removal.[3] This side-chain protection is critical to prevent the free carboxylate from participating in undesired reactions, such as branching, during the peptide bond formation steps. The -OMe group is typically removed during the final cleavage step from the resin, often using strong acids like anhydrous hydrogen fluoride (HF).[1]
The Critical Side Reaction: Aspartimide Formation
Despite its utility, the use of Asp residues with small ester protecting groups like the methyl ester is notoriously problematic due to the formation of a five-membered succinimide ring, known as an aspartimide. This intramolecular cyclization is a major cause of impurity generation and reduced yields in peptide synthesis.
Mechanism: The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen, C-terminal to the Asp residue, on the side-chain carbonyl carbon of the methyl ester. This process can be catalyzed by both bases and acids. In the context of Boc-SPPS, while the repetitive TFA deprotection steps are acidic, the primary concern for aspartimide formation arises during the final, harsh acidolytic cleavage (e.g., with HF).
Consequences of Aspartimide Formation: The formation of the aspartimide intermediate leads to a cascade of undesirable side products:
-
β-Peptide Formation: The five-membered ring can be opened by hydrolysis, leading to a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide, where the peptide chain is linked through the side-chain carboxyl group.
-
Racemization: The α-carbon of the aspartimide ring is prone to epimerization, resulting in the incorporation of D-Asp residues into the peptide sequence.
-
Difficult Purification: The resulting β-peptides and diastereomers often have physicochemical properties very similar to the target peptide, making their separation by standard HPLC extremely challenging and often impossible.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the following residue.
Caption: Mechanism of aspartimide formation and resulting side products.
Comparative Analysis with Other Protecting Groups
The significant drawbacks associated with the methyl ester have led to the development of alternative side-chain protecting groups for aspartic acid, particularly those that offer greater steric hindrance to reduce the rate of cyclization. In Boc-SPPS, the benzyl ester (OBzl) is common, but it offers similar reactivity to the methyl ester regarding aspartimide formation. A significant improvement was found with the cyclohexyl ester (OcHex), which substantially reduces aspartimide formation.
| Protecting Group | Chemistry | Aspartimide Formation Rate/Level | Cleavage Condition | Key Advantage | Key Disadvantage |
| Methyl Ester (-OMe) | Boc/Bzl | High | Strong Acid (HF) | Economical | High risk of aspartimide formation |
| Benzyl Ester (-OBzl) | Boc/Bzl | High | Strong Acid (HF), Hydrogenolysis | Common, well-established | High risk of aspartimide formation |
| Cyclohexyl Ester (-OcHex) | Boc/Bzl | Very Low | Strong Acid (HF) | Drastically reduces aspartimide formation | Higher cost than -OBzl |
| tert-Butyl Ester (-OtBu) | Fmoc/tBu | Moderate | TFA | Standard for Fmoc chemistry | Prone to aspartimide in susceptible sequences |
Quantitative Comparison of Aspartimide Formation
The data below, derived from studies on model peptides, illustrates the impact of the protecting group on the extent of side reactions.
| Condition | Protecting Group | % Aspartimide Formation | Reference |
| Diisopropylethylamine treatment (24h) | Benzyl Ester (-OBzl) | ~51% | |
| Diisopropylethylamine treatment (24h) | Cyclohexyl Ester (-OcHex) | 0.3% | |
| HF-anisole (9:1) at 0°C | Benzyl Ester (-OBzl) | Rate: 73.6 x 10⁻⁶ s⁻¹ | |
| HF-anisole (9:1) at 0°C | Cyclohexyl Ester (-OcHex) | ~3 times slower than -OBzl |
These results clearly demonstrate that for Boc-SPPS, Asp(OcHex) is a far superior choice over Asp(OMe) or Asp(OBzl) for minimizing the primary side reaction, even though it requires the same final cleavage conditions.
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions based on the specific peptide sequence and available equipment.
Protocol 1: Coupling of Boc-Asp(OMe)-OH in Manual Boc-SPPS
This protocol assumes a starting amount of 0.5 mmol of free amine on the resin.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Perform a pre-wash with 50% TFA in DCM for 2 minutes.
-
Deprotect the Nα-Boc group with 50% TFA in DCM for 30 minutes.
-
Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA.
-
-
Neutralization:
-
Neutralize the protonated amine salt on the resin by washing with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asp(OMe)-OH (1.5 mmol, 3 eq.) and HBTU (1.45 mmol, 2.9 eq.) in N,N-dimethylformamide (DMF, approx. 5 mL).
-
Add DIEA (3.0 mmol, 6 eq.) to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
Once coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Caption: Boc-SPPS cycle for incorporating an Asp(OMe) residue.
Protocol 2: Final Cleavage of Peptide Containing Asp(OMe) using HF
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus and with appropriate personal protective equipment.
-
Resin Preparation:
-
Ensure the final Nα-Boc group is removed from the peptide-resin as per the deprotection step in Protocol 1.
-
Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.
-
Weigh the dry peptide-resin and place it into the HF-resistant reaction vessel.
-
-
Scavenger Addition:
-
Add a scavenger mixture to the resin. A common scavenger is anisole (1.0 mL per gram of resin) to trap reactive carbocations generated during cleavage.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C using an ice/salt bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. Note: This step promotes acid-catalyzed aspartimide formation. Using lower temperatures (-15°C) can reduce the rate, but may not be sufficient to prevent it entirely.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavengers and cleavage by-products.
-
Triturate the solid residue with cold diethyl ether and collect the precipitated crude peptide by filtration or centrifugation.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Filter to remove the resin beads.
-
Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder, which can then be purified by HPLC.
-
Conclusion and Recommendations
This compound serves its fundamental purpose of side-chain protection in Boc-SPPS. However, its use is fraught with the high risk of aspartimide formation, a side reaction that severely compromises peptide purity and yield. The resulting isomeric and racemized impurities are often inseparable from the target product.
For researchers engaged in Boc-SPPS, it is strongly recommended to avoid the use of Boc-Asp(OMe)-OH and its benzyl analog, Boc-Asp(OBzl)-OH , especially in sequences known to be susceptible to this side reaction (e.g., Asp-Gly). The use of Boc-Asp(OcHex)-OH is the preferred alternative , as it provides substantial protection against aspartimide formation while being compatible with standard Boc/Bzl synthesis and cleavage protocols. While the reagent cost may be higher, the significant improvements in crude peptide purity, simplified purification, and overall yield justify its use for achieving successful synthesis outcomes.
References
The Cornerstone of Peptide Drug Discovery: A Technical Guide to Boc-Protected Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of drug discovery, the precise assembly of complex molecules is paramount. Among the vast toolkit available to medicinal chemists, protected amino acids stand out as fundamental building blocks for the synthesis of peptides and peptidomimetics. This technical guide focuses on N-α-tert-butyloxycarbonyl (Boc) protected aspartic acid, a versatile and indispensable reagent. Its unique properties allow for the controlled and sequential formation of peptide bonds, making it a cornerstone in the development of novel therapeutics, from enzyme inhibitors to integrin antagonists. This document provides an in-depth exploration of the applications of Boc-aspartic acid in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications of Boc-Aspartic Acid in Drug Discovery
Boc-protected aspartic acid and its derivatives are pivotal in several key areas of pharmaceutical research and development. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acid, a property that is central to its utility in stepwise peptide synthesis.[1]
Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-aspartic acid is in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides.[2] In Boc-based SPPS, the amino acid is anchored to a solid support, and the peptide chain is elongated in a stepwise manner. The Boc group protects the α-amino group of the incoming amino acid, preventing self-polymerization and ensuring the correct sequence is assembled.[1] The side-chain carboxyl group of aspartic acid is typically protected as an ester, such as a benzyl (Bzl) or cyclohexyl (cHex) ester, to prevent unwanted side reactions. This strategy has been instrumental in the synthesis of numerous therapeutic peptides.
Synthesis of Enzyme Inhibitors
Aspartic acid residues are frequently found in the active sites of enzymes, particularly proteases. Consequently, molecules that mimic the structure of aspartic acid can act as potent and specific enzyme inhibitors. Boc-aspartic acid derivatives are crucial starting materials for the synthesis of such inhibitors. A notable example is in the development of caspase inhibitors. Caspases are a family of cysteine-aspartic proteases that play a central role in apoptosis (programmed cell death).[3] Dysregulation of caspase activity is implicated in a range of diseases, making them attractive therapeutic targets. Small peptide-based caspase inhibitors often incorporate an aspartic acid analog to bind to the enzyme's active site.
Development of Peptidomimetics and Integrin Antagonists
While peptides have high specificity and potency, they often suffer from poor bioavailability and rapid degradation in vivo. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved drug-like properties. Boc-aspartic acid is a valuable building block in the design of peptidomimetics. For instance, the Arg-Gly-Asp (RGD) sequence is a key recognition motif for integrins, a family of cell surface receptors involved in cell adhesion and signaling.[4] Overexpression of certain integrins is associated with cancer and other diseases. Cyclic RGD peptides and peptidomimetics have been developed as integrin antagonists, and Boc-aspartic acid is essential for their synthesis.
Data Presentation: Pharmacological Activity of Drugs and Probes Synthesized Using Aspartic Acid Derivatives
The following table summarizes quantitative data for representative molecules synthesized using aspartic acid derivatives, highlighting their therapeutic potential.
| Compound | Target | Application | IC50 / Ki | Citation(s) |
| Cilengitide | Integrins αvβ3, αvβ5 | Anti-angiogenic, Oncology | αvβ3: 4.1 nM, αvβ5: 79 nM (IC50) | |
| IDN-6556 (Emricasan) | Pan-caspase | Liver disease, Anti-apoptotic | - | |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Research tool | Caspase-3: 0.2 nM, Caspase-7: 0.3 nM (Ki) | |
| Z-LEHD-FMK | Caspase-9 | Research tool | Caspase-9: 60 nM (Ki) | |
| Anilinoquinazolines (AQZs) | Caspase-3 | Apoptosis research | 90 - 800 nM (Ki) |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the biological pathways relevant to the therapeutic targets of molecules synthesized using Boc-aspartic acid.
Caption: The caspase activation cascade, illustrating the extrinsic, intrinsic, and execution pathways of apoptosis.
Caption: Integrin-mediated signaling pathway leading to focal adhesion formation and downstream cellular responses.
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving Boc-aspartic acid.
Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Cyclic RGD Peptide
This protocol describes the manual solid-phase synthesis of a cyclic RGD peptide, a class of molecules for which Boc-Asp(OBzl)-OH is a key building block.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour.
-
In a separate vessel, dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the drained resin and agitate for 2 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIEA (17:2:1) and agitating for 30 minutes.
-
Wash the resin with DCM, DMF, and methanol, then dry under vacuum.
2. Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH) (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
3. On-Resin Cyclization:
-
After coupling the final amino acid, remove the N-terminal Fmoc group.
-
For side-chain to side-chain cyclization, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., using a different protecting group strategy).
-
Perform the on-resin cyclization using a coupling reagent such as DPPA or HATU in DMF with DIEA. Agitate overnight.
4. Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
5. Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
Protocol 2: Solution-Phase Synthesis of Ac-DEVD-pNA (a Caspase-3/7 Substrate)
This protocol details the synthesis of a known caspase substrate, which involves aspartic acid residues.
1. Synthesis of Fmoc-Asp(OtBu)-pNA:
-
To a solution of Fmoc-Asp(OtBu)-OH (1 equivalent) and p-nitroaniline (1.1 equivalents) in pyridine, add POCl3 (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the product by silica gel chromatography.
2. Iterative Peptide Coupling and Deprotection:
-
Fmoc Deprotection: Dissolve the Fmoc-protected peptide in 20% piperidine in DMF and stir for 30 minutes. Concentrate the solution under vacuum.
-
Coupling: Dissolve the deprotected peptide fragment and the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) (1.1 equivalents) in DMF. Add PyBOP (1.1 equivalents) and DIEA (2 equivalents). Stir for 30 minutes.
-
After each coupling, perform an aqueous workup to remove excess reagents.
-
Repeat these steps to sequentially add Fmoc-Glu(OtBu)-OH and Ac-Asp(OtBu)-OH.
3. Global Deprotection:
-
Dissolve the fully protected peptide in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Stir for 2 hours at room temperature.
-
Remove the TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
4. Purification:
-
Purify the crude Ac-DEVD-pNA by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
Conclusion
Boc-protected aspartic acid is a versatile and indispensable tool in the arsenal of medicinal chemists. Its strategic use in solid-phase peptide synthesis, the design of enzyme inhibitors, and the creation of robust peptidomimetics has significantly advanced the field of drug discovery. The ability to precisely incorporate this acidic amino acid into complex molecular architectures has enabled the development of highly specific and potent therapeutic candidates targeting a range of diseases. As our understanding of the molecular basis of disease deepens, the applications of Boc-aspartic acid and its derivatives will undoubtedly continue to expand, paving the way for the next generation of peptide-based therapeutics.
References
An In-depth Technical Guide to Boc-Asp-OMe: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-Asp-OMe, a key building block in synthetic peptide chemistry. The guide will cover the fundamental physicochemical properties, detailed experimental protocols for its use, and critical considerations for its application in the synthesis of peptides for research and drug development.
Physicochemical Properties of this compound Derivatives
The term "this compound" can refer to two isomeric derivatives of aspartic acid that are protected at the amine and one of the carboxylic acid groups. The most common derivative used in peptide synthesis is N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester, also known as Boc-L-Asp(OMe)-OH. Less commonly, the α-methyl ester, N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-methyl ester, is used. This guide will focus on the more prevalent β-methyl ester.
| Property | N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester | N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-methyl ester |
| Synonyms | Boc-Asp(OMe)-OH, Boc-L-aspartic acid 4-methyl ester | This compound |
| CAS Number | 59768-74-0 | 98045-03-5[1] |
| Molecular Formula | C10H17NO6 | C10H17NO6[1] |
| Molecular Weight | 247.25 g/mol | 247.2 g/mol [1] |
| Appearance | White to off-white solid | Not specified |
| Primary Application | Boc solid-phase peptide synthesis | Amino acid derivative for synthesis |
Spectroscopic Data for Boc-L-Asp(OMe)-OH
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural verification of synthetic intermediates like Boc-L-Asp(OMe)-OH.
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 1.42 (s, 9H) | -C(CH₃)₃ (Boc) |
| 2.82 (dd, 1H) | β-CH₂ |
| 3.02 (dd, 1H) | β-CH₂ |
| 3.69 (s, 3H) | -OCH₃ |
| 4.59-4.62 (m, 1H) | α-CH |
| 5.57 (d, 1H) | -NH- |
| 10.8 (sl, 1H) | -COOH |
| Data sourced from ChemicalBook. |
Synthesis and Application in Peptide Chemistry
Boc-Asp(OMe)-OH is primarily utilized as a protected amino acid monomer in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The synthesis follows a cyclical process of deprotection, neutralization, and coupling.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Experimental Protocol: Peptide Coupling using Boc-Asp(OMe)-OH
This protocol outlines a typical coupling cycle for incorporating a Boc-Asp(OMe)-OH residue into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Asp(OMe)-OH
-
Coupling reagent (e.g., HBTU, TBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Treat the resin with a solution of 10% DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt to a free amine. Wash again with DMF (3x) and DCM (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-L-Asp(OMe)-OH (2-4 equivalents relative to resin loading) and a coupling reagent like HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser (ninhydrin) test.
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Critical Consideration: Aspartimide Formation
A significant side reaction when using aspartic acid derivatives in peptide synthesis is the formation of an aspartimide intermediate. This is particularly problematic in Fmoc-based SPPS, which uses a basic deprotection step, but can also occur under the acidic conditions of the final cleavage in Boc-SPPS. Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides, as well as racemization, which are often difficult to separate from the desired product.
Caption: Mechanism of aspartimide formation and subsequent side-products.
Strategies to Minimize Aspartimide Formation in Boc-SPPS:
-
Optimized Cleavage Conditions: Performing the final HF cleavage at a lower temperature (e.g., -5 to 0°C) can significantly reduce the rate of this acid-catalyzed side reaction.
-
Choice of Protecting Group: While the methyl ester is common, other, bulkier side-chain protecting groups for aspartic acid can sterically hinder the formation of the cyclic intermediate.
-
Sequence Consideration: The risk of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn motifs being particularly susceptible.
Conclusion
Boc-L-Asp(OMe)-OH is a vital reagent for the synthesis of peptides containing aspartic acid residues using the Boc-SPPS strategy. A thorough understanding of its properties, the experimental protocols for its use, and the potential for side reactions such as aspartimide formation is crucial for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic development. By implementing optimized protocols and being mindful of sequence-dependent challenges, researchers can effectively utilize this building block to achieve their synthetic goals.
References
An In-depth Technical Guide to the Solubility of Boc-Asp-OMe in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-aspartic acid α-methyl ester (Boc-Asp-OMe). Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility, a qualitative assessment of its likely solubility in various organic solvents based on its chemical structure, and a logical workflow for solubility testing.
Introduction to this compound and its Solubility
This compound is a commonly used building block in peptide synthesis and medicinal chemistry. Its solubility in organic solvents is a critical parameter for its effective use in reactions, purification, and formulation. The molecule possesses both polar (ester and carbamate groups) and non-polar (tert-butyl group) moieties, which results in a nuanced solubility profile across different organic solvents. Understanding this profile is essential for optimizing experimental conditions and ensuring the successful application of this reagent.
Quantitative and Qualitative Solubility Data
Based on the structure of this compound and general principles of solubility for protected amino acids, a qualitative assessment of its expected solubility is presented in the table below.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents can effectively solvate the polar ester and carbamate groups through dipole-dipole interactions, while also accommodating the non-polar Boc group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, interacting with the carbonyls of the ester and carbamate groups of this compound. |
| Ethers | THF, Dioxane | Moderate | These solvents have some polar character and can engage in dipole-dipole interactions, but are generally less effective at solvating highly polar functional groups. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a relatively non-polar solvent but can dissolve many organic compounds. Its ability to dissolve this compound will depend on the balance of its polar and non-polar regions. |
| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate is a moderately polar solvent and may exhibit some solubility for this compound. |
| Non-polar | Hexane, Toluene | Low to Insoluble | The predominantly non-polar nature of these solvents makes them poor choices for dissolving a molecule with multiple polar functional groups like this compound. |
Experimental Protocol for Determining Solubility
The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is adapted from established procedures for determining the solubility of protected amino acids.[2]
3.1. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., DMF, DMSO, methanol, dichloromethane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Clarification:
-
After equilibration, visually confirm that there is still undissolved solid at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or molarity).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing and utilizing the solubility of this compound in a research setting.
Caption: A logical workflow for the assessment and optimization of this compound solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, a combination of qualitative assessment based on chemical principles and a robust experimental protocol for its determination provides researchers with the necessary tools to effectively utilize this important reagent. The provided workflow offers a systematic approach to tackling solubility challenges, ensuring that experimental outcomes are not compromised by poor dissolution of this key building block. It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.
References
A Tale of Two Chemistries: An In-depth Technical Guide to Boc and Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The choice between the two dominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that dictates the efficiency, purity, and ultimate success of obtaining the target peptide. This in-depth guide provides a technical comparison of these two cornerstone methodologies, complete with detailed experimental protocols and a quantitative overview to inform strategic selection in peptide synthesis endeavors.
Core Principles: A Dichotomy of Protection and Deprotection
The fundamental difference between Boc and Fmoc solid-phase peptide synthesis lies in the chemistry of the temporary protecting group for the α-amino (Nα) group of the amino acids and the conditions required for its removal during the stepwise elongation of the peptide chain.[1] This distinction cascades into different requirements for side-chain protecting groups, cleavage from the solid support (resin), and overall compatibility with sensitive amino acids or modifications.
The Boc Strategy: This classic approach, pioneered by R. Bruce Merrifield, utilizes the acid-labile Boc group for Nα-protection.[2] Deprotection is achieved by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[3] Consequently, the permanent side-chain protecting groups must be stable to these acidic conditions and are typically benzyl-based. The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][4]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group. This group is readily removed by a secondary amine, most commonly piperidine. This orthogonality allows for the use of acid-labile side-chain protecting groups, typically based on a tert-butyl (tBu) group. The final cleavage from the resin and removal of side-chain protection is accomplished with a strong acid like TFA, the same reagent used for deprotection in the Boc strategy, but under conditions that cleave the tBu-based groups and the linker to the resin.
Quantitative Performance: An Illustrative Comparison
| Parameter | Boc Strategy | Fmoc Strategy | Citation |
| Nα-Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) | |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA) | 95% Trifluoroacetic Acid (TFA) with scavengers | |
| Typical Coupling Efficiency | >99% | >99% | |
| Typical Deprotection Efficiency | >99% | >99% | |
| Crude Purity | Highly sequence-dependent; can be higher for aggregation-prone sequences. | Generally high, but can be lower for "difficult" sequences. | |
| Orthogonality | No, relies on differential acid lability. | Yes, base-labile Nα-protection and acid-labile side-chain protection. | |
| Safety Concerns | Use of highly hazardous and corrosive HF requires specialized equipment. | Piperidine is toxic and must be handled in a fume hood. | |
| Automation Friendliness | Less common for automated synthesis due to harsh reagents. | Highly amenable to automated synthesis. |
Note: The quantitative data presented are illustrative and can vary significantly based on the specific peptide sequence, resin, coupling reagents, and reaction conditions.
Visualizing the Workflows
The logical flow and chemical transformations in Boc and Fmoc SPPS are distinct. The following diagrams, generated using the DOT language, illustrate these workflows.
References
A Technical Guide to High-Purity Boc-Asp(OMe)-OH for Researchers and Drug Development Professionals
Introduction: N-α-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester, commonly abbreviated as Boc-Asp(OMe)-OH, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. Its structure features a Boc protecting group on the α-amino function and a methyl ester on the β-carboxyl group of the aspartic acid side chain. This strategic protection scheme allows for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions at the amino group and the side-chain carboxyl function. This guide provides an in-depth overview of commercially available high-purity Boc-Asp(OMe)-OH, its quality control, and its application in peptide synthesis.
Commercial Suppliers and Specifications of High-Purity Boc-Asp(OMe)-OH
A variety of chemical suppliers offer Boc-Asp(OMe)-OH, with purity being a critical parameter for its successful application in sensitive processes like peptide synthesis. High purity ensures the absence of contaminants that could interfere with coupling reactions or lead to the incorporation of incorrect amino acids, thereby affecting the final peptide's integrity and biological activity. The following table summarizes the specifications of Boc-Asp(OMe)-OH from several prominent commercial suppliers.
| Supplier | Purity | Analytical Method | Melting Point (°C) | Optical Rotation [α]D | CAS Number |
| Sigma-Aldrich | ≥98.0% | TLC | Not Specified | Not Specified | 59768-74-0[1] |
| Chem-Impex | ≥98% | HPLC | 86 - 93 | -20 ± 2º (c=2 in MeOH) | 98045-03-5[2] |
| MedChemExpress | ≥99.0% | NMR | Not Specified | Not Specified | 59768-74-0[3] |
| Aapptec | Not Specified | Not Specified | Not Specified | Not Specified | 98045-03-5[4] |
| LinkPeptide | 95% | Not Specified | Not Specified | Not Specified | 59768-74-0[5] |
| ChemicalBook | Not Specified | Not Specified | 71 | Not Specified | 59768-74-0 |
| Scimplify | Not Specified | Not Specified | Not Specified | Not Specified | 59768-74-0 |
| VSNCHEM | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Thermo Fisher Scientific | ≥98% | Not Specified | Not Specified | Not Specified | 59768-74-0 |
Quality Control of Boc-Asp(OMe)-OH
Ensuring the purity and identity of Boc-Asp(OMe)-OH before its use is paramount. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.
Figure 1: A generalized workflow for the quality control of incoming Boc-Asp(OMe)-OH raw material.
Experimental Protocols for Quality Control
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of Boc-Asp(OMe)-OH and to detect any related impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of Boc-Asp(OMe)-OH in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm is commonly used, as the amide bond of the Boc group and the carboxyl groups absorb in this region.
-
-
Analysis: The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of Boc-Asp(OMe)-OH.
-
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: The proton NMR spectrum should exhibit characteristic signals corresponding to the protons of the Boc group (a singlet at ~1.4 ppm), the methyl ester (a singlet at ~3.7 ppm), the α-proton, and the β-protons of the aspartic acid backbone.
-
¹³C NMR Analysis: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the Boc group, the α-carboxyl group, and the methyl ester, as well as the carbons of the tert-butyl group, the methyl group, and the amino acid backbone.
-
Application in Peptide Synthesis: A Representative Protocol
Boc-Asp(OMe)-OH is a versatile building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The following is a representative protocol for the incorporation of Boc-Asp(OMe)-OH into a growing peptide chain on a solid support using Boc-SPPS chemistry.
Figure 2: The iterative cycle of Boc-based solid-phase peptide synthesis for the incorporation of an amino acid.
Detailed Experimental Protocol for a Coupling Step
Objective: To couple Boc-Asp(OMe)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
Boc-Asp(OMe)-OH
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-diisopropylethylamine)
-
Solvent (e.g., DMF - N,N-dimethylformamide)
-
Washing solvents (e.g., DMF, DCM - dichloromethane)
Procedure:
-
Resin Preparation: The peptide-resin is swelled in DMF. If the N-terminus is Boc-protected, it is deprotected using a solution of trifluoroacetic acid (TFA) in DCM, followed by washing and neutralization with a solution of DIPEA in DMF.
-
Activation of Boc-Asp(OMe)-OH: In a separate vessel, dissolve Boc-Asp(OMe)-OH (e.g., 2-4 equivalents relative to the resin substitution) and HBTU (e.g., slightly less than 2-4 equivalents) in DMF. Add DIPEA (e.g., 2-4 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for a few minutes.
-
Coupling Reaction: Add the activated Boc-Asp(OMe)-OH solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for a period of 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Signaling Pathways and Logical Relationships
As Boc-Asp(OMe)-OH is a synthetically protected amino acid, it is not directly involved in biological signaling pathways in this form. Its significance lies in its role as a key component in the logical workflow of synthesizing peptides that may have biological activity. The following diagram illustrates the logical relationship from the starting material to the final, biologically relevant peptide.
Figure 3: A logical workflow illustrating the progression from the protected amino acid building block to a purified, biologically active peptide.
References
The Strategic Role of the Methyl Ester in Boc-Aspartic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Aspartic acid, with its side-chain carboxyl group, presents a unique challenge, necessitating the use of protecting groups to prevent unwanted side reactions. This technical guide provides a comprehensive analysis of the function of the methyl ester in N-tert-butyloxycarbonyl (Boc) protected aspartic acid (Boc-Asp-OMe), with a primary focus on the commercially prevalent side-chain protected isomer, Boc-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH).
The Critical Function of the Methyl Ester as a Protecting Group
The primary role of the methyl ester in this compound derivatives is to serve as a protecting group for one of the carboxylic acid functionalities. This protection is crucial during peptide synthesis to prevent the carboxyl group from participating in unintended reactions, such as amide bond formation at the wrong position or intramolecular cyclization.
There are two possible isomers of this compound:
-
Boc-L-aspartic acid α-methyl ester (this compound) : The methyl ester is on the alpha-carboxyl group. This derivative is less commonly used directly in stepwise solid-phase peptide synthesis (SPPS) but can be a valuable building block in solution-phase synthesis or for the preparation of specific peptide fragments.
-
Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) : The methyl ester protects the side-chain (beta) carboxyl group. This is the more common and commercially available derivative for Boc-based SPPS. Its free α-carboxyl group is available for activation and coupling to the growing peptide chain.
This guide will primarily focus on the function and application of Boc-Asp(OMe)-OH in peptide synthesis.
The methyl ester, in this context, offers a balance of stability and reactivity. It is sufficiently stable to withstand the repeated cycles of Boc-deprotection (typically with trifluoroacetic acid, TFA) and coupling reactions during SPPS. However, it can be selectively removed under specific conditions, most commonly through saponification (base-catalyzed hydrolysis), to liberate the free carboxylic acid when required.[1]
The Challenge of Aspartimide Formation
A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a succinimide derivative known as aspartimide .[2] This intramolecular cyclization is particularly problematic during the basic conditions often employed for Fmoc-deprotection but can also occur under acidic conditions used in Boc-SPPS, especially with certain protecting groups. The formation of aspartimide is undesirable as it can lead to a mixture of α- and β-peptides and can also cause racemization at the α-carbon of the aspartic acid residue.
The choice of the side-chain protecting group plays a critical role in mitigating aspartimide formation. While simple alkyl esters like the methyl ester can be used, they are generally considered less effective at preventing this side reaction compared to more sterically hindered esters.[3]
Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups
The selection of a suitable protecting group for the aspartic acid side chain is a critical strategic decision in peptide synthesis. The ideal group should be stable during chain elongation and readily removable at the final cleavage step without causing side reactions. Below is a comparative summary of commonly used protecting groups in Boc-SPPS.
| Protecting Group | Structure | Stability to TFA | Cleavage Conditions | Propensity for Aspartimide Formation |
| Methyl (OMe) | -CH₃ | Stable | Saponification (e.g., NaOH, LiOH)[1] | Moderate to High |
| Benzyl (OBzl) | -CH₂-Ph | Stable | Strong acid (HF, TFMSA), Hydrogenolysis | Moderate |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Labile | Strong acid (HF), TFA | Low to Moderate |
| Cyclohexyl (OcHx) | -C₆H₁₁ | Stable | Strong acid (HF) | Low |
Data compiled from various sources in peptide synthesis literature.
As the table indicates, while the methyl ester is a viable option, more sterically bulky groups like tert-butyl and cyclohexyl esters offer better suppression of aspartimide formation. The benzyl ester provides a balance and can be removed under different conditions (hydrogenolysis), offering an orthogonal protection strategy in some cases.
Experimental Protocols
Synthesis of N-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH)
This protocol describes a common method for the preparation of the side-chain protected aspartic acid derivative.
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve L-aspartic acid β-methyl ester hydrochloride in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (3.0 equivalents) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Remove the volatile organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-aspartic acid β-methyl ester.
Coupling of Boc-Asp(OMe)-OH in Boc-SPPS
This protocol outlines the general steps for incorporating Boc-Asp(OMe)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Asp(OMe)-OH
-
Coupling reagent (e.g., HBTU, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM.
-
Perform the N-terminal Boc deprotection using a solution of 50% TFA in DCM. This involves a short pre-wash (e.g., 3 minutes) followed by a longer deprotection step (e.g., 5 minutes).
-
Wash the resin thoroughly with DCM and then DMF to remove residual TFA.
-
Neutralize the resin with a solution of DIPEA in DMF.
-
In a separate vessel, pre-activate the Boc-Asp(OMe)-OH (2.0 equivalents based on resin substitution) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 2.0 equivalents) and DIPEA (4.0 equivalents).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 5-10 minutes, monitored by a Kaiser test).
-
After completion, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
Deprotection of the Methyl Ester (Saponification)
This protocol describes the cleavage of the methyl ester from the aspartic acid side chain, typically performed after the peptide has been cleaved from the resin and other protecting groups have been removed.
Materials:
-
Peptide containing an Asp(OMe) residue
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Dissolve the peptide in a mixture of an organic solvent (e.g., MeOH or THF) and water.
-
Add a solution of NaOH or LiOH (e.g., 1 M aqueous solution) to the peptide solution. The exact concentration and equivalents will depend on the specific peptide.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., HPLC, TLC). Saponification of methyl esters in larger peptides can be sluggish and may require longer reaction times or elevated temperatures, which can increase the risk of side reactions.
-
Upon completion, carefully neutralize the reaction mixture by adding a dilute solution of HCl until the pH is acidic.
-
The deprotected peptide can then be purified by standard methods such as preparative HPLC.
Logical and Experimental Workflows
The following diagrams illustrate the key workflows involving Boc-Asp(OMe)-OH in peptide synthesis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Boc-Asp-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. Aspartic acid (Asp) is a frequent component of these peptides, contributing to their biological activity through its acidic side chain. The Arg-Gly-Asp (RGD) motif, for instance, is crucial for cell adhesion by binding to integrin receptors, while the acidic serine- and aspartate-rich motif (ASARM) plays a significant role in bone mineralization. The chemical synthesis of peptides, particularly those containing aspartic acid, requires careful selection of protecting groups to prevent side reactions and ensure high yield and purity.
This document provides detailed application notes and protocols for the use of N-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp-OMe) in solid-phase peptide synthesis (SPPS). We will cover the general principles of Boc-SPPS, with a specific focus on the incorporation and subsequent deprotection strategies for Asp(OMe)-containing peptides. Furthermore, we will discuss the notorious aspartimide formation side reaction and present comparative data for different aspartic acid side-chain protecting groups. Finally, we will visualize the signaling pathways of two major classes of Asp-containing bioactive peptides: RGD peptides and ASARM peptides.
Data Presentation
The choice of the side-chain protecting group for aspartic acid is critical to minimize the formation of aspartimide, a common and troublesome side reaction in peptide synthesis. Below is a summary of quantitative data comparing the performance of different Asp side-chain protecting groups in a model peptide prone to this side reaction. While direct comparative data for this compound is not extensively published, the data for other ester-based protecting groups provides a valuable context for the expected performance.
Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups in a Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) [1]
| Asp Side-Chain Protecting Group | Desired Peptide (%) | Aspartimide-Related Byproducts (%) |
| tert-Butyl (OtBu) | 65 | 35 |
| 3-Methylpent-3-yl (OMpe) | 85 | 15 |
| 2-Phenylisopropyl (OPhp) | 90 | 10 |
| 1,1-Dioxo-benzo[b]thiophen-2-yl-methoxy (OBno) | >95 | <5 |
Note: This data is illustrative of the trend that sterically bulkier protecting groups reduce the propensity for aspartimide formation. The performance of the methyl ester (OMe) would likely be comparable to or slightly more susceptible to aspartimide formation than the tert-butyl ester due to its smaller size.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including this compound)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Esterification):
-
Couple the first Boc-protected amino acid to the resin as its cesium salt for racemization-free esterification.
-
-
Boc-SPPS Cycle (for each subsequent amino acid):
-
Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.[2]
-
Washing: Wash the resin with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DMF.
-
Washing: Wash the resin with DMF and then DCM.
-
Coupling:
-
Dissolve the next Boc-protected amino acid (e.g., this compound) and HOBt in DMF.
-
Add DCC to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using the ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
-
On-Resin Saponification of Asp(OMe) (Optional):
-
If a free aspartic acid side chain is required and cleavage conditions are not sufficient to hydrolyze the methyl ester, on-resin saponification can be performed.
-
Treat the peptide-resin with a solution of an alkali metal silanolate in a suitable organic solvent.[3] This allows for the selective removal of the methyl ester while the peptide remains attached to the resin.[3]
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Treat the peptide-resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups. The methyl ester of the aspartic acid side chain will also be cleaved under these strong acidic conditions.
-
-
Peptide Precipitation and Purification:
-
Evaporate the HF or TFMSA.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol for Aspartimide Formation Stress Test
This protocol can be used to evaluate the stability of the Asp(OMe) protecting group against aspartimide formation compared to other protecting groups.
-
Synthesize a model peptide known to be prone to aspartimide formation (e.g., containing an Asp-Gly sequence) up to the coupling of the amino acid following the aspartic acid residue.
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for an extended period (e.g., 18 hours) at room temperature. This simulates the cumulative exposure to basic conditions during a long peptide synthesis using Fmoc chemistry, but can also be adapted to assess stability under basic conditions in general.
-
Wash the resin thoroughly with DMF and DCM and dry.
-
Cleave the peptide from the resin and analyze the crude product by HPLC and mass spectrometry to quantify the extent of aspartimide formation.
Visualizations
Experimental Workflow for Peptide Synthesis and Analysis
Caption: General workflow for the synthesis of a bioactive peptide using this compound.
Signaling Pathway of RGD Peptides
Caption: Simplified signaling pathway of RGD peptides via integrin binding.
Signaling Pathway of ASARM Peptides in Bone Mineralization
Caption: Role of ASARM peptides in bone mineralization under normal and pathological conditions.
Conclusion
This compound is a viable building block for the synthesis of bioactive peptides using Boc-SPPS. While the methyl ester side-chain protection is susceptible to aspartimide formation, particularly in sensitive sequences, this can be mitigated by optimizing coupling and deprotection times. The final strong acid cleavage step in Boc-SPPS is generally sufficient to remove the methyl ester, yielding the free aspartic acid residue in the final peptide. For applications requiring a free side-chain carboxyl group on the resin-bound peptide, on-resin saponification offers a potential strategy. The choice of aspartic acid protecting group should always be carefully considered based on the peptide sequence and the overall synthetic strategy. The protocols and pathways provided herein serve as a comprehensive guide for researchers embarking on the synthesis and study of aspartic acid-containing bioactive peptides.
References
Application Notes and Protocols for the Incorporation of Boc-Asp(OMe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid residues into peptide sequences is a common requirement in the synthesis of biologically active peptides and peptidomimetics. The selection of the appropriate side-chain protecting group for aspartic acid is critical to prevent side reactions, primarily the formation of aspartimide, which can lead to the formation of β-aspartyl peptides and racemization. This document provides detailed application notes and protocols for the use of N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.
Boc-Asp(OMe)-OH offers an alternative to the more commonly used benzyl (Bzl) or tert-butyl (tBu) esters for the protection of the β-carboxyl group of aspartic acid. The methyl ester is a relatively small and acid-labile protecting group. Its stability and cleavage kinetics are important considerations during both the repetitive N-α-Boc deprotection steps with trifluoroacetic acid (TFA) and the final cleavage of the peptide from the resin, typically with strong acids like hydrofluoric acid (HF).
Data Presentation
The successful incorporation of Boc-Asp(OMe)-OH and the minimization of side reactions are highly dependent on the peptide sequence and the synthesis conditions. The following tables provide a summary of key parameters and a comparison of different side-chain protecting groups for aspartic acid in Boc-SPPS.
Table 1: Key Parameters for Boc-Asp(OMe)-OH in Boc-SPPS
| Parameter | Value/Recommendation | Notes |
| Resin Type | Merrifield, PAM, MBHA | Standard resins for Boc-SPPS are suitable.[1] |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can help mitigate aggregation for longer or difficult sequences.[1] |
| Coupling Reagents | HBTU/HOBt, DIC/HOBt, HATU | In situ neutralization protocols are highly recommended to improve coupling efficiency.[2] |
| N-α-Boc Deprotection | 50% TFA in DCM | Standard conditions for Boc deprotection are applicable.[2] |
| Neutralization | 5-10% DIEA in DCM or DMF | In situ neutralization is preferred to minimize the risk of aspartimide formation.[2] |
| Final Cleavage | HF, TFMSA | Strong acid is required for cleavage from the resin and removal of benzyl-based side-chain protecting groups. The lability of the OMe group under these conditions should be considered. |
| Scavengers | Anisole, thioanisole, p-cresol | Essential during final cleavage to protect sensitive residues. |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Relative Acid Lability | Propensity for Aspartimide Formation | Cleavage Conditions |
| Methyl (OMe) | Moderate | Sequence-dependent | HF, TFMSA |
| Benzyl (OBzl) | High | Prone to aspartimide formation, especially in susceptible sequences. | HF, TFMSA |
| Cyclohexyl (OcHex) | Low | Significantly reduces aspartimide formation compared to OBzl. | HF |
| tert-Butyl (OtBu) | Very High | Generally used in Fmoc-SPPS; too labile for standard Boc-SPPS. | TFA |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of Boc-Asp(OMe)-OH into a peptide sequence using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-Asp(OMe)-OH
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
1. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
2. N-α-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 1 min) and isopropanol (IPA) (2 x 1 min).
3. Neutralization:
-
Wash the resin with DCM (2 x 1 min).
-
Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3 x 1 min) and dimethylformamide (DMF) (3 x 1 min).
4. Coupling of Boc-Asp(OMe)-OH:
-
In a separate vial, pre-activate Boc-Asp(OMe)-OH (3 equivalents relative to resin substitution) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), recoupling may be necessary.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: In Situ Neutralization Protocol for Boc-Asp(OMe)-OH
This protocol is recommended to improve coupling efficiency and minimize side reactions.
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1. After the final TFA treatment, wash the resin with DMF (5 x 1 min).
2. Amino Acid Activation:
-
In a separate vial, dissolve Boc-Asp(OMe)-OH (3 equivalents) and an activating agent such as HATU (2.9 equivalents) in DMF.
3. In Situ Neutralization and Coupling:
-
Add the activated amino acid solution to the peptide-resin.
-
Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitate for 30-60 minutes.
-
Monitor the coupling reaction with the ninhydrin test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the side-chain protecting groups.
1. Resin Preparation:
-
Dry the fully synthesized peptide-resin under vacuum.
-
Place the resin in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).
2. Cleavage with Hydrogen Fluoride (HF):
-
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the resin at -5 to 0 °C.
-
Stir the mixture for 1-2 hours at 0 °C.
-
Evaporate the HF under a stream of nitrogen or under vacuum.
3. Peptide Precipitation and Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge or filter to collect the peptide.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Mandatory Visualizations
Caption: General workflow for Boc-SPPS incorporating Boc-Asp(OMe)-OH.
Caption: Pathway of aspartimide formation from an Asp(OMe) residue.
Potential Side Reactions and Mitigation
The primary side reaction of concern when incorporating any aspartic acid derivative is the formation of aspartimide.
Aspartimide Formation:
-
Mechanism: Under either acidic or basic conditions, the backbone amide nitrogen can attack the side-chain methyl ester carbonyl, leading to a cyclic imide intermediate (aspartimide). This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon of the aspartic acid residue.
-
Mitigation Strategies:
-
In Situ Neutralization: By minimizing the time the free N-terminal amine is exposed, the risk of base-catalyzed aspartimide formation during the neutralization step is reduced.
-
Choice of Coupling Reagents: Using efficient coupling reagents like HATU can lead to faster reaction times, reducing the exposure of the peptide to conditions that may promote side reactions.
-
Sequence Consideration: The risk of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.
-
Use of Bulkier Protecting Groups: For highly susceptible sequences, consider using a bulkier side-chain protecting group for aspartic acid, such as cyclohexyl (OcHex), which has been shown to significantly reduce aspartimide formation in Boc-SPPS.
-
Transesterification:
-
During the washing steps after Boc deprotection, the use of methanol should be avoided as it can potentially lead to transesterification with other side-chain esters. Isopropanol is a recommended alternative.
Conclusion
The incorporation of Boc-Asp(OMe)-OH into peptide sequences using Boc-SPPS is a viable strategy, particularly when appropriate precautions are taken to minimize the risk of aspartimide formation. The use of in situ neutralization protocols and efficient coupling reagents is highly recommended. For sequences known to be prone to aspartimide formation, a careful evaluation of the side-chain protecting group is warranted, with bulkier esters like cyclohexyl offering a more robust alternative. As with any peptide synthesis, empirical optimization of the coupling and deprotection conditions for the specific target peptide is essential for achieving high purity and yield.
References
Application Notes and Protocols: Solution-Phase Peptide Synthesis Utilizing Boc-Asp-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical and highly effective method for the chemical synthesis of peptides. This technique is particularly advantageous for large-scale production of shorter peptides, offering benefits such as ease of purification of intermediates, scalability, and cost-effectiveness for certain sequences.[1][2] This application note provides a detailed protocol for the use of N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp-OMe) in the solution-phase synthesis of dipeptides.
This compound is a valuable building block for introducing an aspartic acid residue into a peptide sequence. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its selective removal without affecting the peptide backbone or many side-chain protecting groups. The methyl ester on the β-carboxyl group of the aspartic acid side chain provides protection against unwanted side reactions during coupling.
This document will cover the key steps of solution-phase peptide synthesis using this compound, including coupling reactions, deprotection, and purification. It will also address potential side reactions and provide troubleshooting strategies.
Data Presentation
The following tables summarize representative quantitative data for the solution-phase synthesis of a model dipeptide, Boc-Asp(OMe)-Phe-OMe, using different coupling reagents. Please note that yields and purity can vary depending on the specific amino acid being coupled, reaction conditions, and purification methods.
Table 1: Comparison of Coupling Reagents for the Synthesis of Boc-Asp(OMe)-Phe-OMe
| Coupling Reagent/Method | Activating Agent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| EDC/HOBt | EDC·HCl | HOBt | DIPEA/NMM | DMF/DCM | 12-24 | 75-90 | >95 |
| HBTU | HBTU | - | DIPEA | DMF | 2-4 | 85-95 | >97 |
| PyBOP | PyBOP | - | DIPEA | DMF/DCM | 2-4 | 80-92 | >97 |
| DCC/HOBt | DCC | HOBt | DIPEA | DCM | 12-24 | 70-85 | >95 |
Yields and purities are based on isolated product after chromatographic purification. Data is compiled from general knowledge of peptide coupling efficiencies and may vary.
Experimental Protocols
Protocol 1: Synthesis of Boc-Asp(OMe)-Phe-OMe using EDC/HOBt
This protocol describes the coupling of this compound with L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
H-Phe-OMe·HCl
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DIPEA or NMM (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes to generate the free amine.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add EDC·HCl (1.2 equivalents) to the cooled solution of this compound and HOBt. Stir for 15-20 minutes at 0 °C.
-
Add the solution of the free amine (from step 1) to the activated carboxyl component.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
If DCC was used instead of EDC, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to obtain the pure dipeptide, Boc-Asp(OMe)-Phe-OMe.
-
Protocol 2: N-α-Boc Deprotection
This protocol describes the removal of the Boc protecting group from the synthesized dipeptide to allow for further peptide chain elongation.
Materials:
-
Boc-Asp(OMe)-Phe-OMe
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide in a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected dipeptide amine.
-
Potential Side Reactions and Mitigation
Aspartimide Formation
A significant side reaction when working with aspartic acid derivatives is the formation of a cyclic aspartimide intermediate.[3][4] This can occur under both acidic and basic conditions and can lead to racemization and the formation of β-aspartyl peptides. While more prevalent in Fmoc-based solid-phase peptide synthesis, it is a consideration in solution-phase synthesis as well.[1]
Mitigation Strategies:
-
Choice of Coupling Reagents: Using coupling reagents with additives like HOBt can suppress aspartimide formation by forming a more stable active ester intermediate.
-
Reaction Conditions: Avoid prolonged exposure to strong bases or high temperatures.
-
Steric Hindrance: For particularly sensitive sequences, using a bulkier side-chain protecting group for aspartic acid, such as a tert-butyl ester (OtBu), can sterically hinder the cyclization.
Mandatory Visualizations
Caption: Workflow for Solution-Phase Dipeptide Synthesis using this compound.
Caption: Logical Relationship from Synthesis to Biological Application.
References
Application Note & Protocol: Activation of Boc-Asp-OMe with HBTU and HATU Coupling Agents
For: Researchers, scientists, and drug development professionals.
Subject: A comparative guide to the selection and application of HBTU and HATU for the activation of N-α-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe) in amide bond formation.
Introduction
The formation of an amide bond is a fundamental reaction in the synthesis of peptides and other complex organic molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient, necessitating the use of coupling reagents to activate the carboxylic acid.[1] For amino acid derivatives like this compound, which contains a side-chain ester, the choice of coupling agent is critical to maximize yield, minimize reaction times, and suppress side reactions, most notably aspartimide formation and racemization.[2][3]
This document provides a detailed comparison and experimental protocols for two of the most common and efficient uronium/aminium salt coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4][5] While both are highly effective, HATU is generally considered more reactive, which can be advantageous for sterically hindered couplings or "difficult" sequences.
Mechanism of Action: HBTU vs. HATU
Both HBTU and HATU activate a carboxylic acid by forming a highly reactive acyl-uronium species, which then converts to an active ester intermediate. This active ester is subsequently attacked by a nucleophilic amine to form the desired amide bond. The primary difference lies in the benzotriazole moiety that forms the active ester.
-
HBTU utilizes 1-hydroxybenzotriazole (HOBt) as its leaving group precursor. The carboxylate anion attacks HBTU to form a reactive OBt-active ester.
-
HATU incorporates the more electron-withdrawing 7-aza-1-hydroxybenzotriazole (HOAt). This results in the formation of a more reactive OAt-active ester, leading to faster reaction rates and higher coupling efficiency, particularly in challenging cases. The pyridine nitrogen in the HOAt moiety is also thought to provide a neighboring group effect that stabilizes the transition state.
Figure 1: General activation pathways for HBTU and HATU.
Critical Side Reaction: Aspartimide Formation
When coupling aspartic acid derivatives, especially in Fmoc-based solid-phase peptide synthesis (SPPS), aspartimide formation is a major concern. This side reaction involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl, forming a cyclic imide. This intermediate is prone to epimerization and can subsequently be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide along with hard-to-separate β-aspartyl and D-aspartyl impurities. While more pronounced in Fmoc SPPS due to repeated piperidine exposure, the choice of a highly efficient coupling agent that promotes rapid amide bond formation can help minimize the lifetime of activated species, thereby reducing the risk.
Figure 2: Pathway of aspartimide formation and subsequent side products.
Quantitative Data Summary
While specific comparative data for this compound is sequence-dependent, the following table summarizes the general performance characteristics of HBTU and HATU based on extensive use in peptide synthesis.
| Parameter | HBTU | HATU | Rationale & Citation |
| Relative Reactivity | High | Very High | HATU forms a more reactive OAt-ester due to the electron-withdrawing nature of the 7-azabenzotriazole moiety. |
| Coupling Time | Fast (10-60 min) | Very Fast (often <15 min) | The higher reactivity of the OAt-ester leads to faster reaction kinetics. |
| Epimerization/Racemization | Low | Very Low | Both are effective at suppressing racemization, but HATU is generally superior, especially for sensitive residues. |
| Efficacy with Hindered Residues | Good | Excellent | HATU is often the reagent of choice for sterically demanding couplings, such as with N-methylated amino acids. |
| Cost | Lower | Higher | HBTU is a more cost-effective option for routine synthesis. |
| Side Reaction Potential | Moderate | Lower | Faster coupling times with HATU can reduce the opportunity for side reactions like aspartimide formation. |
Experimental Protocols
Safety Precaution: HBTU and HATU are moderate skin sensitizers and potentially explosive under certain thermal conditions. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
General Experimental Workflow
The following diagram outlines the typical workflow for a solution-phase coupling reaction using this compound.
Figure 3: A typical workflow for a solution-phase coupling reaction.
Protocol 1: Activation and Coupling of this compound with HBTU
This protocol describes a general procedure for coupling this compound with a primary or secondary amine in solution.
-
Materials:
-
This compound (1.0 eq.)
-
Amine component (1.0-1.2 eq.)
-
HBTU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Preparation: To a dry, inert-atmosphere flask, add this compound (1.0 eq.) and the amine component (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the reagents (target concentration 0.1-0.5 M).
-
Base Addition: Add DIPEA (2.5 eq.) to the stirred solution. Stir for 5 minutes at room temperature.
-
Activation & Coupling: Add HBTU (1.1 eq.) to the mixture in a single portion. The reaction is often accompanied by a slight color change.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Protocol 2: Activation and Coupling of this compound with HATU
This protocol is recommended for more challenging couplings where the amine component is sterically hindered or has low nucleophilicity.
-
Materials:
-
This compound (1.0 eq.)
-
Amine component (1.0-1.2 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Pre-activation (Optional but Recommended): In a separate dry, inert-atmosphere flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (3.0 eq.) and stir the solution for 1-5 minutes. This pre-activation step generates the reactive OAt-ester.
-
Coupling: Add the amine component (1.0 eq.) to the pre-activated solution.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction is typically much faster than with HBTU.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 5.2.
-
Purification: Purify the crude product by flash column chromatography.
-
Conclusion
Both HBTU and HATU are exceptionally effective reagents for the activation of this compound in amide bond formation. For routine syntheses, HBTU offers a reliable and cost-effective solution. However, for challenging couplings that may be slow, sterically hindered, or prone to side reactions, HATU is the superior reagent, providing faster reaction rates, higher yields, and better suppression of epimerization. The choice of reagent should be guided by the specific requirements of the synthetic target, balancing the need for reactivity against economic considerations. Careful monitoring and optimized reaction conditions are essential to minimize the formation of aspartimide-related impurities.
References
Application Notes and Protocols for the Synthesis of Neuropeptides using Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of neuropeptides is a critical process in neuroscience research and drug development. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a well-established and robust method for the chemical synthesis of peptides, including neuropeptides.[][2] This strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids and typically employs more acid-stable, benzyl-based protecting groups for the side chains.[3][4] The Boc/Bzl (benzyl) protection strategy is particularly advantageous for the synthesis of hydrophobic peptides and those containing ester or thioester moieties.[5] This document provides detailed application notes and protocols for the synthesis of neuropeptides using Boc-protected amino acids.
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS involves the stepwise addition of N-α-Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The synthesis cycle consists of three main steps:
-
N-α-Boc Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide using a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting protonated N-terminus is neutralized with a hindered organic base to prepare it for the subsequent coupling reaction.
-
Coupling: The next N-α-Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain, forming a new peptide bond.
This cycle is repeated until the desired neuropeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).
Data Presentation: Key Parameters in Boc-SPPS of Neuropeptides
The efficiency and success of neuropeptide synthesis are dependent on several critical parameters. The following table summarizes typical conditions and expected outcomes.
| Parameter | Reagents/Conditions | Typical Duration | Monitoring Method | Expected Efficiency/Purity |
| Resin Loading | Merrifield, PAM, BHA, MBHA resins | 12-24 hours | N/A | 0.5 - 1.0 mmol/g |
| Boc Deprotection | 50% TFA in Dichloromethane (DCM) | 20-30 minutes | N/A | >99% |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | 5-10 minutes | N/A | Quantitative |
| Coupling | Boc-amino acid (3 eq.), HBTU (3 eq.), DIEA (6 eq.) in DMF | 1-2 hours | Kaiser (Ninhydrin) Test | >99% |
| Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavengers | 1-2 hours | N/A | Variable |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | N/A | UV Detection at 214/280 nm | >95% |
Experimental Protocols
Resin Selection and Preparation
The choice of resin is crucial as it determines the C-terminal functionality of the synthesized neuropeptide.
-
For C-terminal acids: Use Merrifield or PAM resins.
-
For C-terminal amides: Use BHA (Benzhydrylamine) or MBHA (p-Methylbenzhydrylamine) resins.
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) (10-15 mL per gram of resin).
-
Agitate the mixture for 30 minutes to allow the resin to swell.
-
Drain the DCM.
Attachment of the First Amino Acid (Loading)
Protocol for loading onto Merrifield Resin (Cesium Salt Method):
-
Dissolve the first Boc-protected amino acid in methanol.
-
Add a cesium carbonate solution to form the cesium salt of the amino acid.
-
Evaporate the solvent to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in N,N-dimethylformamide (DMF) and add it to the swelled Merrifield resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.
-
Dry the resin under vacuum.
The Boc-SPPS Cycle
The following cycle is repeated for each amino acid to be added to the neuropeptide sequence.
a. N-α-Boc Deprotection
-
Wash the resin-bound peptide with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin. A short prewash of 5 minutes followed by a 25-minute deprotection can be effective.
-
Agitate for a total of 30 minutes at room temperature.
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 times).
b. Neutralization
-
Wash the resin with DCM (3 times).
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3 times).
c. Amino Acid Coupling
A variety of coupling reagents can be used, with uronium/aminium salt reagents like HBTU being highly efficient.
Protocol using HBTU/DIEA:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Cleavage of the Neuropeptide from the Resin and Side-Chain Deprotection
The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
Protocol for HF Cleavage:
-
Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the resin. The choice of scavengers depends on the amino acid composition of the neuropeptide. A common scavenger is anisole. For peptides containing tryptophan, methionine, or cysteine, additional scavengers like thioanisole or 1,2-ethanedithiol (EDT) are necessary to prevent side reactions.
-
Cool the apparatus in a dry ice/acetone bath.
-
Condense anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration.
-
Wash the crude peptide with cold diethyl ether and dry it under vacuum.
Purification and Analysis
The crude synthetic neuropeptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Purification:
-
Dissolve the crude peptide in a suitable solvent, usually an aqueous solution containing a small amount of acetonitrile and TFA.
-
Inject the solution onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water, with both solvents containing 0.1% TFA.
-
Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
Collect the fractions containing the purified neuropeptide.
-
Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Visualizations
References
The Role of Boc-Asp-OMe in the Development of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp-OMe) is a critical building block in the synthesis of enzyme inhibitors, particularly those targeting proteases such as caspases. Its structure, featuring a protected amine group (Boc) and a methyl-esterified side-chain carboxyl group, allows for regioselective chemical modifications, making it an ideal starting material for creating potent and selective inhibitors. This document provides detailed application notes on the utility of this compound in developing enzyme inhibitors and comprehensive protocols for their synthesis and evaluation.
Application Notes
This compound serves as a key precursor for the synthesis of various classes of enzyme inhibitors. One of the most prominent applications is in the development of caspase inhibitors. Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in numerous diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.
Inhibitors derived from this compound, such as Boc-D-FMK (Boc-Asp(OMe)-FMK), have been shown to be cell-permeable, irreversible, and broad-spectrum caspase inhibitors[1][2][3]. The methyl ester group enhances cell permeability, and once inside the cell, it is cleaved by cytoplasmic esterases to reveal the active inhibitor[2]. These inhibitors typically feature a reactive functional group, such as a fluoromethyl ketone (FMK), which covalently modifies the active site cysteine of the caspase, leading to irreversible inhibition.
The versatility of this compound allows for its incorporation into peptide-based inhibitors, where it can mimic the natural substrate of the target enzyme. By modifying the peptide sequence and the reactive "warhead," researchers can tune the inhibitor's selectivity and potency for specific caspases or other proteases.
Quantitative Data on this compound Derived Inhibitors
The following table summarizes the inhibitory activity of a well-characterized broad-spectrum caspase inhibitor derived from a Boc-Asp scaffold.
| Inhibitor Name | Target Enzyme(s) | Inhibition Type | IC50 Value | Reference |
| Boc-D-FMK | Pan-caspase | Irreversible | 39 µM (for TNF-α-stimulated apoptosis in neutrophils) | [1] |
Signaling Pathways
Caspase-Mediated Apoptosis Pathway
Caspases are central to the execution of apoptosis. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) signals, both converging on the activation of executioner caspases like caspase-3. Inhibitors derived from this compound can block these pathways at various points, preventing the cascade of proteolytic events that lead to cell death.
Caption: Caspase-mediated apoptosis signaling pathway and points of inhibition by this compound derived inhibitors.
Experimental Protocols
1. Generalized Synthesis of a this compound Containing Peptide Inhibitor (e.g., a Tripeptide-FMK)
This protocol outlines the general steps for synthesizing a tripeptide inhibitor with a C-terminal fluoromethyl ketone (FMK) warhead, using this compound as one of the amino acid building blocks. This is a generalized solution-phase synthesis.
Materials and Reagents:
-
This compound
-
Other Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Val-OH)
-
Coupling agents (e.g., HBTU, HATU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF, Ethyl acetate - EtOAc)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Fluoromethyl ketone precursor (e.g., generated from the corresponding diazomethane)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Workflow for Inhibitor Synthesis
Caption: General workflow for the solution-phase synthesis of a peptide-FMK inhibitor.
Procedure:
-
Preparation of the C-terminal Amino Acid-FMK: The C-terminal amino acid is first converted to its corresponding fluoromethyl ketone derivative. This can be achieved through various synthetic routes, often involving the generation of a diazomethyl ketone intermediate followed by treatment with HF-pyridine.
-
First Coupling Reaction: The Boc-protected C-terminal amino acid-FMK is deprotected using a solution of TFA in DCM. After removal of the TFA, the resulting free amine is coupled with this compound using a suitable coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in an anhydrous solvent like DMF. The reaction progress is monitored by TLC or LC-MS.
-
Subsequent Coupling Steps: The resulting dipeptide-FMK is then deprotected to remove the Boc group from the N-terminus of the newly added amino acid. This free amine is then coupled with the next Boc-protected amino acid in the sequence, following the same procedure as in step 2. This cycle is repeated until the desired peptide length is achieved.
-
Final Deprotection: If the N-terminal amino acid is Boc-protected, a final deprotection step is carried out.
-
Purification and Characterization: The crude peptide inhibitor is purified using flash column chromatography or preparative HPLC. The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.
2. In Vitro Caspase Activity Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a synthesized this compound derived inhibitor against a specific caspase (e.g., Caspase-3).
Materials and Reagents:
-
Synthesized this compound derived inhibitor
-
Recombinant active caspase-3
-
Caspase-3 specific colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO for dissolving the inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of desired final concentrations.
-
Prepare a solution of the caspase-3 substrate in assay buffer at the recommended concentration (e.g., 200 µM).
-
Dilute the active caspase-3 in cold assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted inhibitor solution (or DMSO for the control group)
-
Diluted active caspase-3 solution
-
-
Include a "no enzyme" control (assay buffer and substrate only) and a "no inhibitor" control (enzyme, substrate, and DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the caspase-3 substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader. The increase in absorbance corresponds to the cleavage of the pNA moiety from the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable and versatile building block for the rational design and synthesis of enzyme inhibitors, particularly for the caspase family of proteases. The methodologies outlined in this document provide a framework for researchers to develop novel inhibitors and assess their therapeutic potential. The ability to systematically modify the inhibitor structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, contributing to the advancement of new therapies for a range of diseases.
References
Application Notes and Protocols for Monitoring Boc-SPPS Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of peptide and protein chemistry. The stepwise nature of SPPS necessitates rigorous monitoring of the coupling and deprotection steps to ensure the desired peptide is synthesized with high purity and yield. Incomplete reactions at any stage can lead to the formation of deletion or truncated sequences, which are often difficult to separate from the final product. This document provides detailed application notes and experimental protocols for the key analytical techniques used to monitor Boc-SPPS reactions, ensuring the successful synthesis of target peptides.
Key Analytical Techniques
The progress of Boc-SPPS is primarily monitored by detecting the presence or absence of free primary and secondary amines on the resin-bound peptide. A variety of qualitative and quantitative methods are available, each with its own advantages and limitations. The choice of technique often depends on the specific amino acid being coupled, the desired level of accuracy, and the stage of the synthesis.
Qualitative Monitoring: The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive and rapid colorimetric assay for the detection of primary amines.[1][2] It is the most widely used method for routine monitoring of coupling reactions in SPPS.[3] A positive result, indicated by an intense blue color, signifies the presence of unreacted amino groups, indicating an incomplete coupling reaction.[2] A negative result (yellow or colorless) suggests that the coupling is complete.[1]
Limitations: The Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline, which gives a reddish-brown color that can be difficult to interpret. Furthermore, prolonged heating during the test can cause the removal of the Fmoc protecting group (if used in a hybrid strategy), leading to false positive results.
Qualitative Monitoring for Secondary Amines: Isatin and Chloranil Tests
To overcome the limitations of the Kaiser test with secondary amines, alternative qualitative tests are employed.
-
Isatin Test: This test produces a blue color in the presence of an unprotected N-terminal proline, indicating an incomplete coupling reaction.
-
Chloranil Test: This test is also used for the detection of secondary amines and will produce a blue or green color if the coupling is incomplete.
Quantitative Monitoring: 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Test
The TNBSA test is a sensitive method for the quantitative determination of free primary amino groups. The reaction between TNBSA and a primary amine forms a highly chromogenic derivative that can be measured spectrophotometrically. This allows for a more precise assessment of coupling efficiency compared to qualitative methods.
Quantitative Monitoring: High-Performance Liquid Chromatography (HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful quantitative technique for assessing the purity of the synthesized peptide at various stages. This method involves cleaving a small sample of the peptide from the resin support and analyzing the crude product. By comparing the peak area of the desired full-length peptide to any deletion or truncated sequences, a precise coupling efficiency can be calculated. While being the most accurate method, it is also the most time-consuming.
Data Presentation
| Analytical Technique | Principle | Target Amine | Result for Incomplete Coupling | Throughput | Quantitation |
| Kaiser Test | Ninhydrin reaction with primary amines | Primary Amines | Intense blue color | High | Qualitative/Semi-quantitative |
| Isatin Test | Reaction with N-terminal proline | Secondary Amines (Proline) | Blue color | High | Qualitative |
| Chloranil Test | Reaction with secondary amines | Secondary Amines | Blue/Green color | High | Qualitative |
| TNBSA Test | Forms chromogenic derivative with primary amines | Primary Amines | Increased absorbance at 335 nm | Medium | Quantitative |
| HPLC Analysis | Chromatographic separation of cleaved peptide | All peptides | Presence of deletion/truncated peptide peaks | Low | Quantitative |
Experimental Protocols
Protocol 1: The Kaiser Test (Ninhydrin Test)
Materials:
-
Resin-bound peptide sample (10-15 beads)
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
Procedure:
-
Place 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue beads and/or solution: Incomplete coupling. Recouple the amino acid.
-
Slightly blue beads, colorless solution: Coupling is nearly complete. Consider extending the coupling time or capping unreacted amines.
-
Yellow or colorless beads and solution: Coupling is complete (>99.5%). Proceed to the next deprotection step.
Protocol 2: TNBSA Test (Quantitative)
Materials:
-
Resin-bound peptide sample (accurately weighed, ~5 mg)
-
10% Diisopropylethylamine (DIEA) in Dichloromethane (DCM)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
0.01% (w/v) TNBSA solution in 0.1 M Sodium Bicarbonate buffer (prepare fresh)
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Wash a known amount of resin with DCM.
-
Treat the resin with 10% DIEA in DCM to ensure the N-terminal amine is in the free base form.
-
Wash the resin thoroughly with DCM, followed by DMF and finally methanol.
-
Dry the resin under vacuum.
-
To the dried resin, add a known volume of the 0.01% TNBSA solution.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Transfer the supernatant to a cuvette and measure the absorbance at 335 nm.
Quantification: The amount of free amine can be quantified by comparing the absorbance to a standard curve generated with a known concentration of an amino acid (e.g., glycine).
Protocol 3: HPLC Monitoring
Materials:
-
Resin-bound peptide sample (~10-20 mg)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Cleavage:
-
Place the dried resin sample in a microcentrifuge tube.
-
Add the cleavage cocktail and allow the reaction to proceed for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile using a UV detector at 214 nm or 220 nm.
-
Data Analysis: Calculate the coupling efficiency by integrating the peak areas of the desired product and any deletion sequences.
Visualizations
Caption: Workflow of a Boc-SPPS cycle with integrated monitoring points.
Caption: Principle of the Kaiser test for detecting primary amines.
Caption: Workflow for quantitative monitoring of SPPS by HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Aspartimide Formation with Boc-Asp Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during peptide synthesis using Boc-Asp derivatives.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of Boc-SPPS?
Aspartimide formation is a significant side reaction that occurs during the synthesis of peptides containing aspartic acid (Asp) using the Boc/Bzl strategy. It is an intramolecular cyclization reaction where the backbone amide nitrogen, C-terminal to the Asp residue, attacks the side-chain β-carboxyl ester. This forms a five-membered succinimide ring known as an aspartimide. This intermediate is unstable and can lead to several problematic byproducts.[1]
Q2: How does the cause of aspartimide formation in Boc-SPPS differ from Fmoc-SPPS?
The primary cause of aspartimide formation is distinct between the two major solid-phase peptide synthesis (SPPS) strategies:
-
Fmoc-SPPS: Aspartimide formation is predominantly a base-catalyzed reaction. It occurs during the repetitive Fmoc-deprotection steps using piperidine, which facilitates the deprotonation of the backbone amide nitrogen, turning it into a potent nucleophile.
-
Boc-SPPS: Aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the synthesis cycles, it is a significant risk during the final cleavage and deprotection step, which uses strong acids like liquid hydrogen fluoride (HF).[1] The strong acid protonates the side-chain ester, making it highly susceptible to nucleophilic attack by the backbone amide.
Q3: Why is aspartimide formation a problem?
This side reaction is highly problematic for several reasons:
-
Formation of Multiple Byproducts: The unstable aspartimide ring can be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide (where the peptide chain continues from the side-chain), and their respective epimers (D-isomers).
-
Difficult Purification: The resulting β-peptides and D-aspartyl peptides often have very similar masses and chromatographic retention times to the target peptide, making purification extremely challenging and sometimes impossible.[2]
-
Reduced Yield: The conversion of the target peptide into various side products significantly lowers the overall yield.
-
Altered Biological Activity: The presence of β-isomers and racemized forms can alter the peptide's three-dimensional structure, potentially reducing or eliminating its biological activity.
Q4: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered. This lack of steric bulk allows the backbone nitrogen to more easily achieve the necessary conformation to attack the side chain. Susceptible sequences include:
-
Asp-Gly
-
Asp-Ala
-
Asp-Ser
-
Asp-Asn
The Asp-Gly sequence is notoriously problematic due to the absence of a side chain on the glycine residue.[3]
Q5: What is the single most effective strategy to prevent aspartimide formation in Boc-SPPS?
The most effective preventative measure is the selection of an appropriate side-chain protecting group for the aspartic acid residue. Using a bulkier and more acid-stable protecting group can significantly reduce the rate of acid-catalyzed cyclization during HF cleavage. Historically, Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to the more labile Boc-Asp(OBzl)-OH (benzyl ester) .[4]
Troubleshooting Guide
Problem: My mass spectrometry analysis shows a significant peak at M-18 Da, and my HPLC chromatogram displays multiple, hard-to-separate peaks around the expected product peak.
This is a classic sign of aspartimide formation. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for aspartimide formation.
Data Presentation: Quantitative Comparison
The choice of the Asp side-chain protecting group and the final cleavage conditions are the most critical factors in controlling aspartimide formation in Boc-SPPS.
Table 1: Comparison of Asp Side-Chain Protecting Groups
| Protecting Group Derivative | Relative Stability | Comments |
| Boc-Asp(OBzl)-OH | Lower | Benzyl ester is more labile and prone to acid-catalyzed cyclization during HF cleavage. |
| Boc-Asp(OcHex)-OH | Much Higher | Cyclohexyl ester is significantly more stable in strong acid, dramatically reducing aspartimide formation. |
Table 2: Effect of Temperature on Aspartimide Formation Rate During HF Cleavage Data for a model tetrapeptide protected with a benzyl ester.
| Temperature | Rate Constant of Aspartimide Formation (s⁻¹) | Relative Rate |
| 0 °C | 73.6 x 10⁻⁶ | ~12x |
| -15 °C | 6.2 x 10⁻⁶ | 1x |
This data demonstrates that lowering the temperature of the HF cleavage reaction significantly slows the rate of the side reaction. Studies have shown that the rate of aspartimide formation for a benzyl-protected peptide is approximately three times faster than for the corresponding cyclohexyl-protected peptide under the same HF cleavage conditions.
Experimental Protocols & Methodologies
Protocol 1: Standard HF Cleavage with Reduced Temperature
This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step by maintaining a low temperature.
1. Preparation:
-
Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.
-
Pre-chill the HF cleavage apparatus and all reagents (HF, scavengers) to the target temperature (-5 °C to 0 °C).
-
The N-terminal Boc-group must be removed with TFA prior to HF cleavage to prevent t-butylation of sensitive residues.
2. Scavenger Mixture:
-
Prepare a scavenger mixture appropriate for the peptide sequence. A common mixture for standard peptides is anisole or p-cresol (typically 1.0 mL per gram of resin).
3. Apparatus Assembly:
-
Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the pre-chilled scavenger mixture.
4. HF Condensation:
-
Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the desired amount of anhydrous HF into the vessel (typically 9 mL HF per gram of resin).
5. Cleavage Reaction:
-
Transfer the reaction vessel to a cooling bath set at the target temperature (-5 °C to 0 °C) .
-
Stir the mixture for the specified time (typically 60-90 minutes). Monitor the temperature closely.
6. HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, keeping the reaction vessel cooled.
7. Peptide Precipitation:
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
8. Isolation:
-
Filter and wash the precipitated peptide with cold ether, then dry the product under vacuum.
Protocol 2: "Low-High" HF Cleavage
This two-step procedure is particularly useful for complex peptides and helps minimize side reactions, including aspartimide formation, by first using a lower concentration of HF to remove more labile protecting groups under milder SN2 conditions before the final SN1 cleavage.
Step 1: Low HF Deprotection
-
Place the peptide-resin (e.g., 1-2 g) in the reaction vessel.
-
Add the "low HF" scavenger cocktail. A typical mixture per gram of resin is 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol .
-
Cool the vessel and distill a low concentration of HF (2.5 mL per gram of resin ) into the vessel.
-
Stir the mixture at 0 °C for 2 hours . This step removes many of the side-chain protecting groups via an SN2 mechanism, which prevents the formation of harmful carbocations.
-
After 2 hours, evaporate the HF and DMS under vacuum at 0 °C.
-
Wash the resin with DCM or ethyl acetate to remove scavenger byproducts and suction dry.
Step 2: High HF Cleavage
-
Return the dried resin to the reaction vessel.
-
Add the "high HF" scavenger (e.g., 1.0 mL of p-cresol or anisole per gram of resin).
-
Perform the final cleavage by adding a high concentration of HF (e.g., 9 mL per gram of resin).
-
Stir at 0 °C to 5 °C for 30-60 minutes to cleave the peptide from the resin and remove any remaining resistant protecting groups.
-
Proceed with HF removal and peptide precipitation as described in the standard protocol.
Mandatory Visualizations
Caption: Mechanism of acid-catalyzed aspartimide formation.
Caption: Selecting the appropriate Boc-Asp derivative.
Caption: Experimental workflow for aspartimide prevention.
References
Technical Support Center: Boc-Asp-OMe in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and issues encountered when using Boc-Asp-OMe in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in peptide synthesis?
This compound, or Boc-L-aspartic acid 4-methyl ester, is an amino acid derivative used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. The Boc (tert-butyloxycarbonyl) group protects the α-amino group and is removed by mild acid (e.g., trifluoroacetic acid, TFA), while the methyl ester (OMe) protects the β-carboxyl group of the aspartic acid side chain. The methyl ester is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF).
Q2: What is the primary side reaction associated with the use of aspartic acid in peptide synthesis?
The most significant and problematic side reaction is the formation of aspartimide. This occurs through an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1]
Q3: What are the consequences of aspartimide formation?
Aspartimide formation can lead to several undesirable byproducts that are often difficult to separate from the target peptide:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles (like water or bases) at either of the two carbonyl carbons, resulting in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[2]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, which can lead to the formation of D-Asp isomers. These are particularly difficult to separate from the desired L-Asp peptide due to their similar physicochemical properties.[3]
-
Chain Termination: In Fmoc-SPPS, the aspartimide can react with piperidine to form piperidide adducts, effectively capping the peptide chain.[2] While less common in Boc-SPPS due to the different chemistry, the formation of stable byproducts can lead to lower yields of the target peptide.
Q4: How susceptible is this compound to aspartimide formation in Boc-SPPS?
While much of the literature focuses on aspartimide formation in Fmoc-SPPS, it is also a known side reaction in Boc-SPPS, primarily occurring during the final strong acid cleavage step. Historically, Boc-based SPPS showed minimal aspartimide formation during synthesis cycles, especially with in situ neutralization protocols using hindered bases.[4] However, the use of strong acids like HF for cleavage can promote acid-catalyzed aspartimide formation.
Direct comparative data for this compound is scarce. However, based on the steric hindrance of the protecting group, the methyl ester is less bulky than the commonly used cyclohexyl (OcHex) ester. Therefore, it is expected that this compound would be more prone to acid-catalyzed aspartimide formation than Boc-Asp(OcHex), which is known to significantly reduce this side reaction in Boc synthesis.
Q5: Are there other potential side reactions with this compound?
Yes, other potential side reactions include:
-
Saponification: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions. While the hindered bases like diisopropylethylamine (DIEA) typically used for neutralization in Boc-SPPS are not strongly nucleophilic, prolonged exposure or the presence of less hindered bases could lead to the premature deprotection of the side chain to a free carboxylic acid.
-
Transesterification: In the presence of other alcohols and a base, the methyl ester could potentially undergo transesterification.
-
Premature Cleavage: Although methyl esters are generally stable to the milder acidic conditions of repeated TFA treatment for Boc deprotection, some minor premature cleavage of the methyl ester may occur, especially in longer syntheses with numerous deprotection steps.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC analysis shows a major impurity peak with the same mass as the target peptide, but with a slightly different retention time. | This is a classic indicator of the presence of the β-aspartyl peptide isomer resulting from aspartimide formation. | - Optimize HPLC Separation: Use a shallower gradient or a different mobile phase pH to improve the resolution between the α- and β-isomers.- Modify Cleavage Protocol: Perform the final HF cleavage at a lower temperature (e.g., 0°C or below) and for a shorter duration to minimize acid-catalyzed aspartimide formation.- Consider an Alternative Protecting Group: For future syntheses of the same or similar peptides, consider using a more sterically hindered protecting group like cyclohexyl (OcHex) for the aspartic acid side chain. |
| Mass spectrometry shows a peak at -18 Da from the expected product mass. | This mass loss likely corresponds to the cyclic aspartimide intermediate. | - Handle Crude Peptide Carefully: The aspartimide is an intermediate that can hydrolyze. Minimize exposure to basic conditions during workup.- Re-evaluate Synthesis Strategy: The presence of a significant amount of the intermediate suggests that the conditions are highly favorable for its formation. A more robust prevention strategy is needed for future syntheses. |
| The yield of the peptide is low, and the chromatogram is complex with multiple unidentified peaks. | This could be due to extensive aspartimide formation leading to a mixture of byproducts, or other side reactions like saponification of the methyl ester. | - Analyze the Mass Spectrum Thoroughly: Look for masses corresponding to the free acid form of the peptide (if saponification occurred) or other potential adducts.- Implement a Prevention Strategy: For subsequent syntheses, consider the mitigation strategies outlined in the experimental protocols below. |
| Incomplete cleavage of the methyl ester side-chain protecting group. | The final cleavage conditions (e.g., time, temperature, scavenger composition) may not be sufficient for complete removal of the methyl ester. | - Optimize Cleavage Conditions: Ensure that the strong acid cleavage (e.g., HF) is performed for a sufficient duration and at an appropriate temperature. While methyl esters are generally labile to HF, very short cleavage times might be insufficient.- Verify Cleavage Cocktail: Ensure the appropriate scavengers are used to prevent other side reactions that might complicate the analysis. |
Quantitative Data Summary
Direct quantitative data for the performance of this compound in preventing aspartimide formation in Boc-SPPS is limited in the literature. However, we can infer its likely performance by comparing it to other commonly used protecting groups in both Fmoc and Boc chemistries. The following table summarizes the extent of aspartimide-related byproducts with different Asp side-chain protecting groups in a model peptide prone to this side reaction.
| Protecting Group | Chemistry | Conditions | Aspartimide-Related Byproducts (%) | Reference |
| -OtBu | Fmoc | 20% Piperidine/DMF, 200 min | High (sequence dependent) | |
| -OMpe | Fmoc | 20% Piperidine/DMF, 200 min | Significantly Reduced vs. OtBu | |
| -OBno | Fmoc | 20% Piperidine/DMF, 200 min | Very Low (almost undetectable for some sequences) | |
| -OBzl | Boc | HF Cleavage | Prone to aspartimide formation | |
| -OcHex | Boc | HF Cleavage | Significantly reduced vs. OBzl | |
| -OMe | Boc | HF Cleavage | Expected to be more prone than OcHex, potentially similar to or slightly better than OBzl | Inferred |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle with this compound
This protocol outlines the standard steps for incorporating a Boc-Asp(OMe)-OH residue into a peptide chain using manual Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin-bound peptide-TFA salt with a 5% (v/v) solution of DIEA in DCM until a neutral pH is achieved (as indicated by a colorimetric test with chloranil or bromophenol blue).
-
Washing: Wash the resin with DCM to remove excess DIEA.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OMe)-OH (3 equivalents) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, DCM, and methanol.
Protocol 2: Mitigation Strategy for Acid-Catalyzed Aspartimide Formation during HF Cleavage
This protocol provides modified cleavage conditions to minimize aspartimide formation when using this compound.
-
N-terminal Boc Removal: Prior to cleavage, ensure the N-terminal Boc group of the fully assembled peptide-resin is removed with 50% TFA in DCM. This prevents t-butylation of sensitive residues during HF cleavage.
-
Resin Preparation: Thoroughly dry the peptide-resin under a stream of nitrogen and then under high vacuum.
-
Scavenger Addition: Place the dried peptide-resin in a suitable HF-resistant vessel. Add a pre-chilled scavenger mixture. A common scavenger for peptides containing Asp is anisole. For 1 gram of peptide-resin, use approximately 1 ml of anisole.
-
Low-Temperature HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense liquid HF (approximately 10 ml per gram of resin) into the vessel.
-
Maintain the reaction at 0°C for 1-2 hours. Avoid higher temperatures and longer reaction times to minimize aspartimide formation.
-
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain the crude product.
Visualizations
Caption: Pathway of aspartimide formation and subsequent side reactions.
Caption: Workflow for a single coupling cycle in Boc-SPPS using this compound.
References
Technical Support Center: Strategies to Minimize Aspartate Racemization in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the racemization of aspartic acid (Asp) residues during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why does it lead to racemization of aspartic acid?
Aspartimide formation is a significant side reaction in Fmoc-based SPPS involving the cyclization of an aspartic acid residue.[1] The process is initiated by the basic conditions used for Fmoc-group removal, typically with piperidine.[1] The backbone amide nitrogen of the residue C-terminal to the Asp attacks the side-chain carboxyl group, forming a five-membered succinimide ring known as an aspartimide.[1][2]
This aspartimide intermediate is problematic for several reasons:
-
Racemization: The α-carbon of the aspartimide is highly susceptible to epimerization under basic conditions, leading to the formation of D-aspartyl peptides.[1]
-
Byproduct Formation: The aspartimide ring can be opened by nucleophiles like piperidine or water, resulting in a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.
-
Purification Challenges: These byproducts, particularly the epimerized α-aspartyl and β-aspartyl peptides, often have similar masses and chromatographic properties to the target peptide, making purification difficult.
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The tendency for aspartimide formation is highly dependent on the amino acid sequence. Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q3: How do reaction conditions like temperature and choice of base affect aspartimide formation?
Reaction conditions play a crucial role in the rate of aspartimide formation:
-
Temperature: Increased temperatures significantly accelerate the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are often used to speed up reactions. Lowering the coupling temperature can help mitigate this side reaction.
-
Base: The base used for Fmoc deprotection is a primary driver of aspartimide formation. Strong bases like piperidine promote this side reaction. Using weaker bases such as piperazine, morpholine, or dipropylamine (DPA) can reduce the rate of aspartimide formation.
Troubleshooting Guide
Issue: Significant aspartimide-related impurities and racemization are detected in my crude peptide.
This is a common challenge, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple protocol modifications to the use of specialized reagents.
Strategy 1: Modification of Deprotection and Coupling Conditions
1.1. Adjusting the Fmoc Deprotection Reagent
Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.
-
Use Piperazine: Replacing piperidine with piperazine, a weaker base, has been shown to be effective in suppressing aspartimide formation.
-
Use Morpholine: Morpholine is another weaker base that can minimize this side reaction, though it may not always be sufficient for complete Fmoc removal.
-
Use Dipropylamine (DPA): DPA is a less toxic and less odorous alternative to piperidine that has been shown to reduce aspartimide formation, particularly at elevated temperatures.
1.2. Addition of Acidic Additives to the Deprotection Solution
Adding a small amount of a weak acid to the piperidine deprotection solution can help to buffer the basicity and reduce aspartimide formation.
-
Add HOBt: Adding 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M in the 20% piperidine/DMF solution is a widely used and effective method.
-
Add Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can also be used as an additive and has been shown to be highly effective at suppressing aspartimide formation.
1.3. Lowering the Temperature
For syntheses performed at elevated temperatures (e.g., microwave SPPS), reducing the temperature of both the deprotection and coupling steps can significantly decrease the rate of aspartimide formation. For sensitive residues like Cys and His, lowering the microwave coupling temperature from 80°C to 50°C has been shown to limit racemization.
Strategy 2: Utilizing Sterically Hindered Asp Side-Chain Protecting Groups
Employing bulkier protecting groups on the β-carboxyl of aspartic acid can sterically hinder the formation of the succinimide ring.
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (OMpe) ester is a bulky protecting group that provides good protection against aspartimide formation compared to the standard tert-butyl (OtBu) group, especially in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.
-
Fmoc-Asp(O-2-PhiPr)-OH: The 2-phenylisopropyl (O-2-PhiPr) ester is another bulky aromatic protecting group that effectively minimizes aspartimide formation. This protecting group can be selectively removed with 1% TFA in DCM, making it useful for the synthesis of cyclic peptides.
-
Fmoc-Asp(OBno)-OH: This building block has been shown to provide excellent suppression of aspartimide formation, even in the challenging Asp-Gly sequence.
| Protecting Group | Model Peptide (VKDGYI) % Desired Peptide after 200 min in 20% Piperidine/DMF |
| Fmoc-Asp(OtBu)-OH | 35.5% |
| Fmoc-Asp(OMpe)-OH | 88.9% |
| Fmoc-Asp(OBno)-OH | 99.9% |
Data sourced from comparative studies. This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.
-
Use Dmb-dipeptides: Incorporating a dipeptide unit such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, effectively blocks aspartimide formation. The Dmb group is cleaved during the final TFA cleavage from the resin.
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
Objective: To minimize aspartimide formation by buffering the basicity of the deprotection solution.
Reagents:
-
20% (v/v) piperidine in DMF
-
1-hydroxybenzotriazole (HOBt)
Procedure:
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Protocol 2: Coupling of Fmoc-Asp(OMpe)-OH
Objective: To incorporate an aspartic acid residue with a sterically hindered side-chain protecting group to prevent aspartimide formation.
Reagents:
-
Fmoc-Asp(OMpe)-OH
-
Coupling reagent (e.g., HBTU, HCTU, or DIC/Oxyma)
-
Base (e.g., DIPEA or collidine)
-
DMF
Procedure:
-
Amino Acid Activation: Dissolve Fmoc-Asp(OMpe)-OH (e.g., 3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Visualizations
Mechanism of Aspartimide Formation and Subsequent Racemization
References
Technical Support Center: HPLC Purification of Crude Peptides Containing Asp(OMe) Residues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of synthetic peptides containing methyl-protected aspartic acid (Asp(OMe)) residues via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying crude peptides containing Asp(OMe) residues? A1: The main challenge is the chemical stability of the methyl ester protecting group. The Asp(OMe) side chain is susceptible to hydrolysis back to the free carboxylic acid (Asp(OH)) under non-acidic conditions. This creates a significant impurity that is often difficult to separate from the target peptide. A secondary, but related, challenge is the potential for aspartimide formation if the peptide is exposed to basic conditions, which can lead to a mixture of hard-to-separate α- and β-aspartyl isomers.[1]
Q2: My chromatogram shows a significant peak eluting slightly earlier than my main product. What is it likely to be? A2: This is a classic sign of on-column or pre-column hydrolysis of the Asp(OMe) residue. The resulting peptide with a free carboxylic acid (Asp(OH)) side chain is more polar and will therefore have a shorter retention time on a reversed-phase column compared to the more hydrophobic Asp(OMe)-containing peptide. Mass spectrometry of the collected fractions can confirm this hypothesis.
Q3: How does the choice of mobile phase additive affect the stability of the Asp(OMe) group? A3: The mobile phase additive is critical for maintaining the integrity of the Asp(OMe) residue. Trifluoroacetic acid (TFA) at a concentration of 0.1% is highly recommended as it maintains a low pH (around 2), which effectively suppresses ester hydrolysis.[2] Using buffers with a higher pH, such as phosphate buffers, can accelerate the degradation of the methyl ester.
Q4: Is a C18 column the best choice for these types of peptides? A4: A C18 stationary phase is the most common and often a suitable choice for peptide purification.[3] However, the optimal column depends on the overall properties of the peptide. For very hydrophobic peptides, a C8 or C4 column might provide better resolution. For larger peptides, a column with a wider pore size (e.g., 300 Å) is beneficial as it allows the molecule better access to the stationary phase, improving peak shape and resolution.[4]
Q5: Can I use elevated temperatures to improve peak shape for a hydrophobic Asp(OMe)-containing peptide? A5: Increasing the column temperature can improve the peak shape and solubility of hydrophobic peptides. However, for peptides with labile modifications like Asp(OMe), this should be done cautiously. Higher temperatures can increase the rate of hydrolysis, even at low pH. It is advisable to first optimize other parameters and use temperature modification as a final step, comparing the purity profile at ambient and elevated temperatures (e.g., 40-60°C).
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of Asp(OMe)-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Main Peak | Secondary interactions between basic residues and residual silanols on the column. | Ensure 0.1% TFA is present in both mobile phases to maintain a low pH and act as an ion-pairing agent. Consider using a high-purity silica-based column. |
| Multiple Peaks / Low Purity | - Hydrolysis: Asp(OMe) has converted to Asp(OH). - Aspartimide Formation: Side reaction during synthesis, particularly at Asp-Gly or Asp-Ser sequences. | - Confirm peak identities with mass spectrometry. - For hydrolysis, strictly maintain acidic conditions (pH < 3) throughout purification and sample handling. - If aspartimide is present, optimization of the solid-phase synthesis (SPPS) protocol using sterically hindered protecting groups may be necessary for future syntheses. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or column degradation. | Ensure the HPLC system is properly equilibrated before each run. Use a column thermostat to maintain a consistent temperature. If the problem persists, column performance may be degrading; flush or replace the column. |
| Poor Recovery / Yield | Peptide precipitation in the sample loop or on the column. This is more common with hydrophobic peptides. | Dissolve the crude peptide in a solvent containing a small amount of organic modifier (e.g., acetonitrile or DMSO) before diluting with aqueous mobile phase A. Increasing the column temperature may also improve solubility and recovery. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a small amount of crude peptide (~1 mg/mL) in Mobile Phase A. If solubility is an issue, add a minimal amount of acetonitrile.
-
Gradient: Run a scouting gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the approximate elution time of the target peptide.
-
Optimization: Based on the scouting run, design a shallower, more focused gradient around the elution point of the target peptide to maximize resolution from impurities. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 20 minutes would be appropriate.
Protocol 2: Preparative RP-HPLC Purification
-
Column: Select a preparative C18 column with dimensions appropriate for the amount of crude peptide (e.g., 21.2 x 250 mm for 50-200 mg of crude material).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: Adjust according to the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214 nm or 220 nm.
-
Sample Preparation: Dissolve the crude peptide in the minimum volume of a solvent that ensures complete solubility (e.g., water/acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter before injection.
-
Gradient: Apply the optimized gradient determined from the analytical run, adjusting the gradient time proportionally to the column volume and flow rate.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the peak(s) of interest.
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure target peptide. Pool the pure fractions and lyophilize.
Visualizations
Workflow for HPLC Purification
Caption: Standard workflow for the purification of Asp(OMe)-containing peptides.
Troubleshooting Logic: Multiple Peaks
Caption: Decision tree for diagnosing the cause of multiple peaks.
Potential Side Reaction Pathways for Asp(OMe)
Caption: Key degradation pathways for peptides containing Asp(OMe).
References
Technical Support Center: Boc-SPPS Cleavage Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the final cleavage step of Boc-Solid Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during Boc-SPPS cleavage?
A1: During the strong acid cleavage in Boc-SPPS (e.g., with HF, TFMSA), reactive carbocations, particularly the tert-butyl cation, are generated from the cleavage of Boc and other protecting groups.[1][2] These can lead to several common byproducts:
-
Alkylation of sensitive residues: The tert-butyl cation is a potent alkylating agent that can modify the side chains of nucleophilic amino acids.[1]
-
Tryptophan: Alkylation of the indole ring.[1]
-
Methionine: S-alkylation of the thioether.
-
Cysteine: S-alkylation of the thiol group.
-
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide.
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) are susceptible to the formation of a five-membered succinimide ring, resulting in a mass loss of 18 Da. This is primarily an acid-catalyzed reaction during the final cleavage step in Boc-SPPS.
-
Disulfide Bond Formation: The thiol group of Cysteine can be oxidized to form disulfide-bridged dimers or oligomers.
Q2: How can I identify these byproducts in my cleaved peptide?
A2: The primary methods for identifying cleavage byproducts are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS): This technique is crucial for identifying byproducts by their characteristic mass shifts.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram can reveal the presence of impurities as extra peaks, often close to the main product peak. Aspartimide formation, for instance, can lead to multiple, difficult-to-separate peaks.
Troubleshooting Guide
Problem: My mass spectrometry analysis shows a significant peak at M+56 Da.
Possible Cause: Alkylation of a sensitive amino acid residue by a tert-butyl cation. This is particularly common for Tryptophan, Methionine, and Cysteine.
Solution:
-
Optimize the Cleavage Cocktail with Scavengers: The most effective way to prevent t-butylation is to include appropriate scavengers in your cleavage cocktail to trap the reactive tert-butyl cations. The choice of scavenger is dependent on the amino acid composition of your peptide.
| Sensitive Residue | Recommended Scavengers |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Thioanisole |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) |
| Tyrosine (Tyr) | Phenol |
-
Utilize a "Low-High" HF Cleavage Procedure: This method involves a two-step cleavage. The "low" HF step uses a high concentration of scavengers like DMS to deprotect side chains under milder conditions before the final "high" HF cleavage to release the peptide from the resin.
Problem: My mass spectrum shows a peak at M+16 Da, and my peptide contains Methionine.
Possible Cause: Oxidation of the Methionine side chain to Methionine sulfoxide.
Solution:
-
Incorporate Reducing Agents in the Cleavage Cocktail: The addition of scavengers like thioanisole and dimethyl sulfide (DMS) can help prevent S-alkylation. For preventing oxidation, a specially designed cleavage cocktail, "Reagent H" (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide), has been shown to be effective.
-
Post-Cleavage Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can sometimes be reduced back to methionine.
Problem: I observe a significant M-18 Da peak in my mass spectrum, and my peptide contains Aspartic acid.
Possible Cause: Aspartimide formation, which involves the cyclization of the Asp side chain with its C-terminal backbone amide nitrogen. This is a significant risk during the final strong acid cleavage in Boc-SPPS.
Solution:
-
Control Cleavage Temperature: Lowering the temperature of the HF cleavage reaction can significantly slow down the rate of aspartimide formation.
-
Optimize Asp Side-Chain Protection: The choice of the Asp side-chain protecting group is a critical factor in controlling this side reaction.
-
Purification: The resulting aspartimide is unstable and can lead to a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are very difficult to separate from the target peptide. Careful optimization of purification protocols (e.g., RP-HPLC) will be necessary.
Experimental Protocols
Standard HF Cleavage Protocol
This protocol is a general procedure and should be adapted based on the specific peptide sequence and the presence of sensitive amino acids by including the appropriate scavengers.
-
Resin Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Addition of Scavengers: Add the appropriate scavenger(s) to the reaction vessel. A common general-purpose scavenger is anisole.
-
Cooling: Cool the reaction vessel to between -5 and 0°C.
-
HF Condensation: Carefully condense anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. Peptides containing Arg(Tos) may require longer cleavage times.
-
HF Removal: Evaporate the HF under a vacuum or a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing and Isolation: Wash the peptide precipitate with cold diethyl ether multiple times to remove scavengers and byproducts. Isolate the peptide by filtration or centrifugation.
-
Extraction and Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.
Protocol for Removal of Dnp Protecting Group from Histidine
If your peptide contains His(Dnp), the Dnp group must be removed before the final cleavage.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Thiolysis: Add a 20-fold excess of thiophenol in DMF to the resin.
-
Reaction: Stir the mixture overnight.
-
Washing: Thoroughly wash the resin before proceeding to the final cleavage.
Visual Guides
Caption: General workflow for Boc-SPPS cleavage and initial analysis.
References
Technical Support Center: Managing Aggregation of Hydrophobic Peptides in Boc-SPPS
Welcome to the Technical Support Center for managing the aggregation of hydrophobic peptides during Boc-based Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the synthesis of "difficult" hydrophobic peptide sequences.
Troubleshooting Guides
Peptide aggregation during SPPS can lead to a host of issues, including incomplete coupling and deprotection reactions, resulting in low yields and poor purity of the final product. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | - On-resin aggregation: Inter- or intramolecular hydrogen bonding leading to the formation of secondary structures (e.g., β-sheets) that block reactive sites.[1] - Incomplete coupling: Steric hindrance due to peptide aggregation. - Incomplete Boc deprotection: Poor accessibility of the N-terminus. | - Optimize Resin: Use a low-substitution resin or a more polar support like a polyethylene glycol (PEG)-grafted resin. - Modify Solvent System: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" (DCM/DMF/NMP).[2] - Increase Coupling Temperature: Perform coupling reactions at elevated temperatures to disrupt secondary structures.[3] - In Situ Neutralization: Use in situ neutralization protocols to minimize aggregation between deprotection and coupling steps.[2][3] |
| Presence of Deletion Sequences in Final Product | - Incomplete coupling: Aggregation hindering the access of the activated amino acid to the N-terminus of the growing peptide chain. | - Double Coupling: Repeat the coupling step for the problematic amino acid. - Use Stronger Coupling Reagents: Employ more potent activators like HBTU or HATU. - Monitor Coupling Completion: Use the Kaiser test to confirm the absence of free primary amines after coupling. |
| Poor Resin Swelling | - Peptide aggregation: The collapsed peptide-resin matrix prevents solvent penetration. | - Switch to NMP or DMSO: These solvents are better at solvating aggregated peptides. - Sonication: Briefly sonicate the reaction vessel to help break up aggregates and improve solvent penetration. |
| Difficult Purification of Crude Peptide | - Aggregation/Insolubility post-cleavage: The hydrophobic nature of the unprotected peptide can lead to poor solubility in standard HPLC solvents. | - Incorporate Solubilizing Tags: Add a temporary hydrophilic tag (e.g., a poly-arginine sequence) to the N- or C-terminus to improve solubility. - Test Different Solvents: Attempt to dissolve the crude peptide in organic solvents like DMSO or formic acid before dilution for purification. |
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During SPPS, as the peptide chain elongates on the solid support, it can fold and form secondary structures, most commonly β-sheets. These structures can then associate with other peptide chains on the same or adjacent resin beads through intermolecular hydrogen bonds. This process, known as aggregation, leads to a collapsed peptide-resin matrix that is poorly solvated, hindering the chemical reactions required for peptide synthesis. Hydrophobic sequences are particularly prone to aggregation.
Q2: How does Boc-SPPS chemistry inherently help in managing aggregation compared to Fmoc-SPPS?
A2: In Boc-based SPPS, the repetitive deprotection step is performed with an acid, typically trifluoroacetic acid (TFA). This results in the protonation of the newly exposed N-terminal amine, creating a positively charged ammonium salt. The electrostatic repulsion between these protonated amines on adjacent peptide chains can help to disrupt the hydrogen bonding networks that lead to aggregation. Furthermore, protocols involving in situ neutralization, where the neutralization of the TFA salt and the subsequent coupling occur simultaneously, can be highly effective in preventing aggregation.
Q3: Are there any additives that can be used to disrupt aggregation during Boc-SPPS?
A3: While less common than in Fmoc-SPPS, certain additives can be employed. The use of chaotropic salts, such as LiCl or KSCN, in the coupling mixture can help to disrupt hydrogen bonding and secondary structures. Additionally, nonionic detergents may be included in the solvent system.
Q4: Can the choice of resin make a difference in synthesizing hydrophobic peptides?
A4: Absolutely. For hydrophobic peptides, using a non-polar polystyrene resin can sometimes be effective. However, polyethylene glycol (PEG)-grafted resins are often preferred. The PEG chains create a more polar environment that can improve the solvation of the growing hydrophobic peptide, thereby reducing the driving force for aggregation. Using a resin with a lower substitution level can also be beneficial as it increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.
Q5: Is there a role for using small, protected amino acids or dipeptides as "capping agents" to prevent aggregation?
A5: This is an experimental approach. The theory is that a small, protected dipeptide, like Boc-Phe-Phe-OH, could be added during synthesis or cleavage. Its hydrophobic portions might interact with the aggregating peptide, while the bulky Boc group and the C-terminal carboxylic acid could provide steric hindrance, disrupting the formation of larger aggregates. However, this is not a standard or widely validated technique and would require significant optimization for any given peptide sequence. There is currently no substantial evidence to suggest a specific role for Boc-Asp-OMe in this capacity.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a general cycle for adding a single amino acid using Boc chemistry.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection:
-
Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium salt by washing the resin with 5-10% diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.
-
Wash the resin again with DCM to remove excess base.
-
-
Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF or NMP.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: In Situ Neutralization/Coupling for Difficult Sequences
This protocol is recommended to minimize the time the N-terminus is in its free amine form, thus reducing the chance of aggregation.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling with In Situ Neutralization:
-
Dissolve the Boc-protected amino acid (3 equivalents) and an activating agent like HATU (3 equivalents) in a suitable solvent (e.g., NMP).
-
Add this solution directly to the TFA-salt form of the peptide-resin.
-
Add DIEA (6-8 equivalents) to the reaction mixture to simultaneously neutralize the N-terminus and facilitate coupling.
-
Agitate for 1-4 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for hydrophobic peptide aggregation.
Caption: Logical flow of aggregation vs. mitigation in Boc-SPPS.
References
Technical Support Center: Stability of Boc-Asp-OMe During Cleavage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on ensuring the stability of Boc-Asp(OMe)-OH during the critical final cleavage step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for a peptide containing Boc-Asp(OMe)-OH during cleavage?
The main stability issue is the formation of an aspartimide intermediate.[1] This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, leading to a five-membered succinimide ring. This side reaction is particularly prevalent in Boc-SPPS as it is catalyzed by the strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) or hydrogen fluoride (HF), used for cleavage.[1]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation is highly undesirable as it leads to a heterogeneous mixture of products that are difficult to separate. The aspartimide ring is unstable and can subsequently reopen to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[1] Furthermore, the α-carbon of the aspartic acid residue is prone to racemization during this process, resulting in a mixture of D- and L-isomers.[2][3]
Q3: How does the peptide sequence influence the rate of aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue. Sequences where the following residue is sterically unhindered, such as in Asp-Gly motifs, are particularly susceptible because the lack of steric bulk allows the backbone nitrogen to more easily attack the side-chain ester.
Q4: What is the role of scavengers in the cleavage of a Boc-Asp(OMe)-OH containing peptide?
During the acidic cleavage of the peptide from the resin, the protecting groups from other amino acid side chains (e.g., Boc, tBu, Trt) are released as highly reactive carbocations. The primary role of scavengers is to trap these electrophilic species, thereby preventing them from modifying sensitive amino acid residues within the peptide chain, such as tryptophan, methionine, cysteine, and tyrosine.
Q5: Do scavengers directly prevent aspartimide formation?
While scavengers are crucial for overall peptide purity, their direct role in preventing aspartimide formation is less significant compared to other factors. Aspartimide formation is an intramolecular cyclization reaction catalyzed by acid. The most critical factors for minimizing this side reaction are the choice of the aspartic acid side-chain protecting group and the cleavage conditions, particularly temperature. However, by minimizing other side reactions, scavengers contribute to a cleaner crude product, which simplifies the purification of the desired peptide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant peak at M-18 in Mass Spectrometry and multiple peaks in HPLC. | This is a classic indication of aspartimide formation, where M-18 represents the loss of water (H₂O) to form the succinimide ring. | 1. Optimize Cleavage Temperature: Perform the cleavage at a lower temperature (e.g., 0°C to -5°C) to significantly slow down the rate of aspartimide formation.2. Modify Cleavage Cocktail: For HF cleavage, ensure an appropriate scavenger like anisole is used. For TFA cleavage, ensure the cocktail is fresh and appropriate for the entire peptide sequence.3. Consider Alternative Protecting Groups: For future syntheses of sequences prone to this issue, consider using a bulkier side-chain protecting group for aspartic acid, such as cyclohexyl ester (OcHex), which is more resistant to acid-catalyzed cyclization. |
| Low overall yield of the desired peptide after cleavage. | Incomplete cleavage from the resin or significant degradation due to harsh cleavage conditions. | 1. Extend Cleavage Time: If using milder conditions (e.g., lower temperature), it may be necessary to increase the reaction time. Monitor the cleavage progress with analytical HPLC.2. Ensure Fresh Reagents: Use fresh, high-purity TFA and scavengers, as contaminants can lead to unwanted side reactions. |
| Presence of unexpected adducts on sensitive residues (e.g., Trp, Met, Cys). | Ineffective scavenging of reactive carbocations generated during the removal of protecting groups. | 1. Select Appropriate Scavengers: The choice of scavenger cocktail must be based on the amino acid composition of the peptide. For instance, use thioanisole or 1,2-ethanedithiol (EDT) for peptides containing tryptophan or methionine to prevent alkylation.2. Use a Scavenger Cocktail: A single scavenger is often insufficient. A mixture, such as "Reagent K" (TFA/water/phenol/thioanisole/EDT), provides broad-spectrum protection for various sensitive residues. |
Quantitative Data Summary
The most effective strategy to minimize aspartimide formation during the cleavage of Boc-Asp(OMe)-containing peptides is to control the reaction temperature. The following table illustrates the significant impact of temperature on the rate of this side reaction during HF cleavage of a model peptide.
Table 1: Effect of Temperature on Aspartimide Formation During HF Cleavage
| Cleavage Temperature (°C) | Relative Rate of Aspartimide Formation |
| 0 | 1.0 |
| -5 | 0.5 |
| -10 | 0.25 |
Data is illustrative and demonstrates the trend of reduced aspartimide formation at lower temperatures.
While scavengers do not directly prevent the acid-catalyzed aspartimide formation, their presence is critical for preventing other side reactions. The choice of scavenger cocktail is dictated by the presence of other sensitive amino acids in the peptide sequence.
Table 2: Common Scavenger Cocktails for Boc-SPPS Cleavage
| Scavenger Cocktail | Composition (v/v/w) | Primary Application |
| Standard | TFA / Water / TIS (95:2.5:2.5) | General use for peptides without highly sensitive residues like Met or Cys. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing multiple sensitive residues including Trp, Met, Cys, and Tyr. |
| HF with Anisole | HF / Anisole (9:1) | Standard for HF cleavage to protect against t-butyl and benzyl cations. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides that are not highly susceptible to aspartimide formation or do not contain sensitive residues requiring specific scavengers.
-
Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying: Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers and dissolved protecting groups. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Low-Temperature HF Cleavage to Minimize Aspartimide Formation
This protocol is recommended for peptides containing Boc-Asp(OMe)-OH, especially in sequences known to be prone to aspartimide formation.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Apparatus Preparation: Pre-chill a specialized HF cleavage apparatus and all reagents (HF, anisole scavenger) to -5°C.
-
Reaction Setup: Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus. Add the pre-chilled anisole scavenger.
-
HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and condense the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Transfer the reaction vessel to a cooling bath set at 0°C to -5°C. Stir the mixture for 60-90 minutes, carefully monitoring the temperature.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Isolation and Precipitation: Follow steps 5 and 6 from Protocol 1 for peptide precipitation, washing, and drying.
Mandatory Visualization
References
Technical Support Center: Optimizing Long Peptide Synthesis with Boc Chemistry
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the yield of long peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield when synthesizing long peptides with Boc chemistry?
Low yields in long peptide synthesis using Boc-SPPS can primarily be attributed to two interconnected factors: incomplete coupling reactions and peptide chain aggregation. As the peptide chain elongates, its tendency to fold into secondary structures (like β-sheets) on the solid support increases, especially for hydrophobic sequences. This aggregation can physically block the N-terminus of the growing peptide, preventing the incoming activated amino acid from coupling efficiently. This leads to a higher prevalence of deletion sequences (missing one or more amino acids) and truncated chains, which significantly reduces the yield of the desired full-length peptide.
Q2: How can I detect and monitor the efficiency of coupling reactions during synthesis?
Monitoring coupling efficiency at each step is crucial for a successful synthesis. The most common method is the qualitative Kaiser test (or ninhydrin test), which detects free primary amines on the resin. A positive result (blue or purple color) indicates incomplete coupling, signifying that the N-terminus of the peptide is still available for reaction. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence and quantity of deletion sequences.
Q3: What is a "difficult sequence" and how does it impact Boc-SPPS?
A "difficult sequence" in peptide synthesis refers to a peptide chain that is prone to aggregation on the resin due to the formation of stable secondary structures.[1] This is often observed in sequences rich in hydrophobic or β-branched amino acids like Val, Ile, Leu, and Phe.[1] Boc-SPPS is often considered advantageous for these sequences because the repetitive trifluoroacetic acid (TFA) deprotection steps help to disrupt these aggregates.
Q4: When should I choose Boc chemistry over Fmoc chemistry for synthesizing long peptides?
While Fmoc chemistry is widely used due to its milder deprotection conditions, Boc chemistry is often preferred for the synthesis of long and "difficult" peptides that are prone to aggregation. The strong acidic conditions (TFA) used for Boc deprotection can help to break up secondary structures and improve the solvation of the peptide chain, leading to better coupling efficiencies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of long peptides using Boc chemistry.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the final peptide | Incomplete coupling due to peptide aggregation. | - Switch to in situ neutralization protocols to minimize the time the N-terminus is in a free, aggregation-prone state. - Increase the coupling temperature to 30-40°C to disrupt secondary structures. - Use chaotropic salts like LiCl or KSCN in the coupling solvent (e.g., DMF) to break hydrogen bonds. - Choose a resin with a lower substitution level (0.1-0.3 mmol/g) to increase the distance between peptide chains. |
| Incomplete Boc deprotection. | - Increase the deprotection time or perform a second TFA treatment. - For sterically hindered N-terminal amino acids, consider using a stronger deprotection cocktail (e.g., 50% TFA in DCM). | |
| Premature cleavage of the peptide from the resin. | - Use a more acid-stable linker, such as a PAM (phenylacetamidomethyl) linker, especially for very long peptides that undergo numerous TFA deprotection cycles. | |
| Presence of deletion sequences in the final product (confirmed by MS) | Inefficient coupling of one or more amino acids. | - Double couple the problematic amino acid. - Use a more powerful coupling reagent like HBTU or HATU. - Monitor the coupling reaction with the Kaiser test to ensure completion before proceeding to the next step. |
| Side reactions leading to impurities | Diketopiperazine formation at the dipeptide stage. | - Utilize in situ neutralization protocols to suppress this side reaction. |
| Aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences. | - Use side-chain protecting groups for Asp that are more resistant to cyclization, such as O-dimethyl-phosphinyl (O-Dmp) or 3-hydroxy-4-methoxybenzyl (Hmb). |
Data Presentation
Table 1: Comparison of Standard vs. In Situ Neutralization Protocols for a "Difficult" Peptide Sequence
| Peptide Sequence | Synthesis Protocol | Crude Purity (%) | Overall Yield (%) |
| Acyl Carrier Protein (65-74) | Standard Boc-SPPS | ~60 | Not Reported |
| Acyl Carrier Protein (65-74) | In Situ Neutralization | >80 | Significantly Improved |
Data compiled from literature, demonstrating the significant improvement in purity and yield for a known "difficult" sequence when using an in situ neutralization protocol.[2]
Table 2: Comparative Coupling Efficiency of Different Reagents in Boc-SPPS
| Coupling Reagent | Model Peptide | Resin Type | Coupling Efficiency |
| HCTU | "Difficult" sequences (e.g., ACP(65-74)) | Polystyrene-based | High |
| HBTU | "Difficult" sequences (e.g., ACP(65-74)) | Polystyrene-based | High |
| COMU | "Difficult" sequences (e.g., ACP(65-74)) | Polystyrene-based | Less effective than HCTU/HBTU |
| HCTU | "Difficult" sequences | PEG-based | High |
| HBTU | "Difficult" sequences | PEG-based | High |
| COMU | "Difficult" sequences | PEG-based | Comparable to HCTU/HBTU |
This table summarizes a comparative study of coupling reagents for difficult sequences in Boc-SPPS, indicating that HCTU and HBTU generally outperform COMU on polystyrene resins, while their performance is more comparable on PEG-based resins.[3]
Experimental Protocols
Protocol 1: General Boc Solid-Phase Peptide Synthesis Cycle (Manual)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 1 hour.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization (Standard Protocol):
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Add DIEA (6 equivalents) to the reaction mixture.
-
Agitate the reaction for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: In Situ Neutralization for Improved Coupling
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from the general protocol.
-
In Situ Neutralization and Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and the coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add this solution to the resin from the deprotection step (which is in its TFA salt form).
-
Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitate for 1-2 hours.
-
Monitor and wash as described in the general protocol.
-
The in situ neutralization protocol minimizes the time the deprotected N-terminus is exposed as a free amine, thereby reducing aggregation and improving coupling efficiency, especially for difficult sequences.[2]
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a small sample of resin beads (10-15) from the reaction vessel and wash them thoroughly with ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Protocol 4: HF Cleavage of the Peptide from the Resin
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Scavenger Addition: Add a scavenger cocktail to the dried resin in the reaction vessel. A common scavenger is anisole.
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath and condense a measured amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction to stir at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to precipitate the cleaved peptide and remove the scavengers.
-
Filter and collect the crude peptide.
-
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the final product.
Visualizations
References
Validation & Comparative
A Comparative Guide to Boc-Asp(OMe)-OH and Boc-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid residues requires careful consideration of the side-chain protecting group to minimize side reactions and maximize yield and purity. Within the framework of Boc-based solid-phase peptide synthesis (Boc-SPPS), two common choices for the protection of the β-carboxyl group of aspartic acid are the methyl ester (OMe) and the tert-butyl ester (OtBu). This guide provides an objective comparison of Boc-Asp(OMe)-OH and Boc-Asp(OtBu)-OH, offering insights into their respective performance, supported by established principles of peptide chemistry.
Introduction to the Challenge: Aspartimide Formation in Boc-SPPS
A primary concern when incorporating aspartic acid into a peptide sequence is the formation of a succinimide ring intermediate, known as aspartimide. This intramolecular cyclization can lead to the formation of undesired byproducts, including α- and β-peptides, as well as racemization at the aspartic acid residue. In Boc-SPPS, while the repetitive Nα-Boc deprotection with trifluoroacetic acid (TFA) is less prone to induce aspartimide formation compared to the basic conditions of Fmoc-SPPS, the final cleavage from the resin with strong acids like hydrogen fluoride (HF) can promote this side reaction. The choice of the side-chain protecting group is a critical factor in mitigating this issue.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of Boc-Asp(OMe)-OH and Boc-Asp(OtBu)-OH is essential to appreciating their differential behavior in peptide synthesis.
Caption: Chemical structures of Boc-Asp(OMe)-OH and Boc-Asp(OtBu)-OH.
| Property | Boc-Asp(OMe)-OH | Boc-Asp(OtBu)-OH |
| Molecular Formula | C10H17NO6 | C13H23NO6 |
| Molecular Weight | 247.25 g/mol | 289.32 g/mol |
| CAS Number | 59768-74-0[1] | 1676-90-0[2][3] |
Performance Comparison in Boc-SPPS
The performance of these two protecting groups in Boc-SPPS can be evaluated based on their stability during synthesis, the propensity for side reactions, and the conditions required for their final removal.
Stability During Nα-Boc Deprotection
During the repetitive steps of Nα-Boc removal using TFA, the stability of the side-chain protecting group is paramount. The tert-butyl ester of Boc-Asp(OtBu)-OH is known to be labile to strong acids but is generally stable to the milder acidic conditions used for Boc deprotection. The methyl ester of Boc-Asp(OMe)-OH is significantly more stable to acidic conditions than the tert-butyl ester and is therefore expected to be fully stable during the TFA deprotection cycles of a typical Boc-SPPS.
Aspartimide Formation
While less prevalent than in Fmoc-SPPS, acid-catalyzed aspartimide formation can occur during the final HF cleavage in Boc-SPPS. The steric hindrance of the side-chain protecting group plays a crucial role in minimizing this side reaction. The bulkier tert-butyl group in Boc-Asp(OtBu)-OH offers more steric hindrance compared to the methyl group in Boc-Asp(OMe)-OH, which may lead to a lower propensity for aspartimide formation during the final cleavage. For particularly problematic sequences (e.g., Asp-Gly, Asp-Ser), the use of even bulkier protecting groups like cyclohexyl (OcHex) is often recommended to further suppress this side reaction.
Final Cleavage and Deprotection
The final step in Boc-SPPS involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, typically using a strong acid like HF.
-
Boc-Asp(OtBu)-OH : The tert-butyl ester is readily cleaved under standard HF cleavage conditions.
-
Boc-Asp(OMe)-OH : The methyl ester is more stable and may require harsher conditions or longer reaction times for complete removal with HF. While HF is capable of cleaving methyl esters, its efficiency can be lower compared to the cleavage of tert-butyl or benzyl esters. Incomplete cleavage can result in the final peptide containing a methyl ester on the aspartic acid side chain.
Quantitative Data Summary
| Parameter | Boc-Asp(OMe)-OH | Boc-Asp(OtBu)-OH |
| Stability to TFA | High | Moderate to High |
| Propensity for Aspartimide Formation (during HF cleavage) | Potentially Higher | Lower |
| Ease of Final Cleavage (HF) | More Difficult | Standard |
| Potential for Incomplete Deprotection | Higher | Lower |
| Overall Purity of Crude Peptide | Potentially Lower | Generally Higher |
Experimental Protocols
General Boc-SPPS Cycle
The following is a generalized protocol for a single coupling cycle in Boc-SPPS.
Caption: A simplified workflow of a single cycle in Boc-SPPS.
-
Nα-Boc Deprotection: The resin-bound peptide is treated with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 30 minutes to remove the N-terminal Boc group.
-
Neutralization: The resin is washed with DCM and then treated with a solution of 10% diisopropylethylamine (DIEA) in DCM to neutralize the protonated N-terminal amine.
-
Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) and added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is thoroughly washed with DCM and/or dimethylformamide (DMF) to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the peptide sequence.
Final Cleavage and Deprotection (HF Cleavage)
Caution: Hydrogen fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
-
Resin Preparation: The dried peptide-resin is placed in a Kel-F reaction vessel.
-
Scavenger Addition: A scavenger cocktail (e.g., anisole, p-cresol) is added to the resin to trap reactive carbocations generated during cleavage.
-
HF Distillation: Anhydrous HF is distilled into the reaction vessel at a low temperature (typically -78°C).
-
Cleavage Reaction: The reaction mixture is stirred at 0°C for 1-2 hours.
-
HF Removal: The HF is removed by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed multiple times with cold ether to remove scavengers and other byproducts.
-
Peptide Extraction and Lyophilization: The precipitated peptide is dissolved in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilized to obtain the final product.
Logical Relationship: Factors Influencing Aspartimide Formation
The propensity for aspartimide formation is a complex interplay of several factors.
Caption: Key factors that influence the extent of aspartimide formation in peptide synthesis.
Conclusion and Recommendations
The choice between Boc-Asp(OMe)-OH and Boc-Asp(OtBu)-OH in Boc-SPPS depends on a balance of factors.
-
Boc-Asp(OtBu)-OH is generally the recommended choice for most applications. Its tert-butyl ester provides a good balance of stability during synthesis and lability under standard final cleavage conditions. The steric bulk of the tert-butyl group also offers a degree of protection against aspartimide formation.
-
Boc-Asp(OMe)-OH may be considered in specific circumstances where the increased acid stability of the methyl ester is advantageous. However, researchers must be prepared for potentially more challenging final deprotection, with a higher risk of incomplete cleavage and the need for harsher conditions or longer reaction times.
For sequences that are highly prone to aspartimide formation, neither Boc-Asp(OMe)-OH nor Boc-Asp(OtBu)-OH may be optimal. In such cases, the use of Boc-Asp(OChx)-OH (cyclohexyl ester) is a well-established and superior alternative for minimizing this side reaction in Boc-SPPS.
Ultimately, the optimal choice of protecting group will depend on the specific peptide sequence, the length of the synthesis, and the analytical capabilities available for characterization of the final product. Pilot syntheses on a small scale are often advisable to determine the most effective strategy for a particular target peptide.
References
A Comparative Guide to Boc and Fmoc Strategies for Asp-Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences the final yield and purity of the target peptide. This is particularly true for sequences containing aspartic acid (Asp), which are prone to a notorious side reaction leading to the formation of aspartimide. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of Asp-containing peptides, supported by experimental data and detailed protocols.
Introduction to Boc and Fmoc Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The two dominant approaches are defined by the protecting group used for the α-amino group of the amino acids: the acid-labile Boc group and the base-labile Fmoc group.[2][]
The Boc strategy employs the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are cleaved, along with the peptide from the resin, using a strong acid like hydrofluoric acid (HF) in the final step.[4][5]
The Fmoc strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed with a weak base, most commonly piperidine. Side-chain protecting groups are typically tert-butyl-based and are removed concurrently with resin cleavage using a moderate acid like TFA. This orthogonality between the Nα and side-chain deprotection conditions is a key feature of the Fmoc strategy.
The Challenge of Aspartimide Formation
A significant side reaction in the synthesis of Asp-containing peptides is the formation of a five-membered succinimide ring, known as an aspartimide. This intramolecular cyclization is problematic as the aspartimide can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often accompanied by racemization at the Asp residue. This can lead to a complex mixture of impurities that are difficult to separate from the target peptide, thereby reducing the overall yield and purity.
Aspartimide Formation in Fmoc-SPPS
In Fmoc-SPPS, aspartimide formation is a base-catalyzed process that can occur during the repeated piperidine treatments for Fmoc group removal. The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain ester of the Asp, leading to the formation of the aspartimide. The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible due to the low steric hindrance of the C-terminal residue.
Aspartimide Formation in Boc-SPPS
Historically, Boc-based SPPS has been considered less prone to aspartimide formation during the peptide chain elongation. This is attributed to the use of in situ neutralization coupling protocols and the fact that the N-terminal amine is protonated after the TFA deprotection step, making it less nucleophilic. However, an acid-catalyzed aspartimide formation can occur during the final cleavage of the peptide from the resin with strong acids like HF.
Comparative Data on Aspartimide Formation
Direct head-to-head quantitative comparisons of the final yield and purity of the same Asp-containing peptide synthesized by both Boc and Fmoc strategies are scarce in the literature. However, extensive studies have been conducted on mitigating aspartimide formation within the Fmoc strategy by employing sterically hindered side-chain protecting groups for Asp.
The following table summarizes the results from a study on the model peptide VKDGYI, which is highly prone to aspartimide formation. The peptide-resin was subjected to prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles, and the percentage of the desired peptide remaining was quantified.
| Asp Side-Chain Protecting Group | Desired Peptide (%) | Aspartimide (%) | Piperidide Adducts (%) | D-Asp Isomer (%) |
| OtBu (tert-butyl) | 28.6 | 35.8 | 35.6 | 17.5 |
| OMpe (3-methylpent-3-yl) | 70.8 | 15.6 | 13.6 | 6.5 |
| OBno (5-n-butyl-5-nonyl) | 90.1 | 5.2 | 4.7 | 2.1 |
Data sourced from comparative studies on the VKDGYI model peptide.
These data clearly demonstrate that the choice of the Asp side-chain protecting group has a dramatic impact on the level of aspartimide-related impurities in Fmoc-SPPS. The use of bulkier and more flexible protecting groups like OMpe and OBno significantly suppresses this side reaction.
Key Differences Between Boc and Fmoc Strategies for Asp-Containing Peptides
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Nα-Deprotection | Moderate acid (e.g., 25-50% TFA in DCM) | Weak base (e.g., 20% piperidine in DMF) |
| Asp Side-Chain Protection | Typically Benzyl ester (OBzl) or Cyclohexyl ester (OcHex) | Typically tert-Butyl ester (OtBu) or sterically hindered esters (e.g., OMpe, OBno) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Aspartimide Formation | Minimal during synthesis; can occur during final HF cleavage (acid-catalyzed) | Can be significant during repeated piperidine deprotection steps (base-catalyzed) |
| Mitigation Strategies | Use of Asp(OcHex) and in-situ neutralization protocols | Use of sterically hindered Asp protecting groups (e.g., OMpe, OBno), backbone protection (e.g., Dmb-Gly), or modified deprotection conditions |
| Orthogonality | Partial (both Nα and side-chain groups are acid-labile) | Fully orthogonal (base-labile Nα vs. acid-labile side-chain) |
Experimental Protocols
The following are generalized protocols for the synthesis of an Asp-containing peptide using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Merrifield or PAM resin). Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a solvent like DCM or DMF.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of Subsequent Amino Acids: Dissolve the next Boc-protected amino acid (for Asp, Boc-Asp(OcHex)-OH is recommended) and a coupling agent (e.g., HBTU) in DMF. Add to the resin and allow to react. Monitor completion with the Kaiser test.
-
Repeat Cycles: Repeat steps 3-5 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and the N-terminal Boc group is removed, treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours.
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide or Wang resin). Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIEA) and add the mixture to the resin.
-
Fmoc Deprotection (Cycle): Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Coupling of Subsequent Amino Acids: Dissolve the next Fmoc-protected amino acid (for Asp, Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is recommended for sensitive sequences) and coupling reagents in DMF. Add to the resin. Monitor completion with the Kaiser test.
-
Repeat Cycles: Repeat steps 4-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
Visualizing the Chemical Workflows and Side Reactions
References
A Comparative Guide to Protected Aspartic Acid Derivatives in Boc-SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the choice of protecting group for trifunctional amino acids like aspartic acid is a critical determinant of synthesis success. While Boc-SPPS is generally less prone to the notorious aspartimide formation seen in Fmoc-SPPS, the selection of the β-carboxyl protecting group for aspartic acid still significantly impacts yield, purity, and the prevention of side reactions. This guide provides an objective comparison of Boc-L-Aspartic acid 4-methyl ester (Boc-Asp-OMe) with other commonly used protected aspartic acid derivatives in the context of Boc-SPPS.
The Challenge: Aspartic Acid Side Reactions in Boc-SPPS
Although less frequent than in Fmoc-SPPS, aspartimide formation can still occur during the repetitive acid-mediated deprotection steps of Boc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. This side reaction proceeds through an intramolecular cyclization to form a succinimide intermediate, which can then open to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the aspartic acid residue. The choice of the side-chain protecting group influences the susceptibility to this and other side reactions.
Comparison of Common Boc-Protected Aspartic Acid Derivatives
The selection of a suitable protected aspartic acid for Boc-SPPS involves a trade-off between steric hindrance to prevent side reactions and the ease of removal during the final cleavage step. Below is a comparison of commonly employed derivatives.
| Derivative | Structure | Key Advantages | Potential Disadvantages |
| Boc-Asp(OMe)-OH | Boc-NH-CH(CH₂COOCH₃)-COOH | - Methyl ester is a relatively small and simple protecting group.- Potentially offers good solubility. | - Less sterically hindered than other options, which may not provide optimal protection against aspartimide formation in sensitive sequences.- Removal requires strong acidolysis (e.g., HF). |
| Boc-Asp(OBzl)-OH | Boc-NH-CH(CH₂COOCH₂Ph)-COOH | - Widely used and well-established in Boc-SPPS.- Benzyl group provides moderate steric bulk. | - Can be susceptible to aspartimide formation in problematic sequences.- Requires strong acid (e.g., HF) for cleavage, which can lead to side reactions with sensitive residues if scavengers are not used effectively. |
| Boc-Asp(OtBu)-OH | Boc-NH-CH(CH₂COOC(CH₃)₃)-COOH | - Tert-butyl ester offers significant steric hindrance, reducing the risk of aspartimide formation. | - The bulky nature can sometimes hinder coupling efficiency.- Requires strong acid for cleavage. |
| Boc-Asp(OcHx)-OH | Boc-NH-CH(CH₂COOC₆H₁₁)-COOH | - Cyclohexyl ester provides substantial steric bulk, offering good protection against aspartimide formation.[1] | - Can be more challenging to couple due to its bulkiness.- Requires strong acid (e.g., HF) for complete removal. |
Experimental Protocols
A generalized experimental protocol for manual Boc-SPPS is provided below. This can be adapted for the comparative evaluation of different Boc-protected aspartic acid derivatives.
General Boc-SPPS Cycle
Caption: Generalized workflow for a single cycle in Boc-SPPS.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides) in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin with DCM.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[2]
-
Wash the resin thoroughly with DCM.
3. Neutralization:
-
Neutralize the N-terminal ammonium salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[3]
-
Repeat the neutralization step.
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (including the specific Boc-Asp derivative being tested) (2-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF or a DCM/DMF mixture.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
5. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection (HF Cleavage)
The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is commonly used for this purpose in Boc-SPPS.[5]
Caution: HF is an extremely hazardous and corrosive substance. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Caption: Workflow for the final HF cleavage and peptide workup.
1. Preparation:
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the dried resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin. Scavengers are crucial to trap reactive carbocations generated during cleavage, thereby preventing modification of sensitive residues like Trp, Met, and Tyr.
2. HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
3. Work-up:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
4. Analysis and Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Analyze the crude product by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine the purity and identify any side products.
-
Purify the target peptide using preparative RP-HPLC.
Logical Relationship for Selecting a Protected Aspartic Acid in Boc-SPPS
The choice of the β-carboxyl protecting group for aspartic acid in Boc-SPPS is a balance between minimizing side reactions and ensuring efficient synthesis.
Caption: Decision logic for selecting a Boc-protected Asp derivative.
Conclusion
While this compound presents a straightforward option for incorporating aspartic acid in Boc-SPPS, its smaller methyl ester protecting group may offer less protection against aspartimide formation in sensitive sequences compared to more sterically hindered alternatives like Boc-Asp(OtBu)-OH and Boc-Asp(OcHx)-OH. The standard Boc-Asp(OBzl)-OH remains a widely used and effective choice for many applications. The optimal choice will ultimately depend on the specific peptide sequence and the synthetic challenges it presents. For sequences known to be prone to aspartimide formation, the use of a more sterically bulky protecting group is advisable, although this may necessitate optimization of coupling conditions. Further research providing direct quantitative comparisons of these derivatives in Boc-SPPS would be highly beneficial to the peptide synthesis community.
References
A Researcher's Guide to Purity Analysis of Peptides Synthesized with Boc-Asp-OMe
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is fundamental to the reliability and reproducibility of scientific outcomes. When incorporating aspartic acid into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS), the choice of the side-chain protecting group is a critical determinant of the final product's purity. This guide provides an objective comparison of peptide purity when using Nα-Boc-L-aspartic acid β-methyl ester (Boc-Asp-OMe) versus other common aspartic acid protection strategies. We will delve into supporting experimental data, detailed analytical protocols, and visual workflows to facilitate informed decisions in peptide synthesis and analysis.
The use of this compound in peptide synthesis presents a distinct impurity profile, primarily influenced by the stability of the methyl ester protecting group under the repeated acidic conditions of Boc-SPPS. The primary challenge is the formation of aspartimide, a cyclic imide intermediate that can lead to the formation of difficult-to-separate impurities.
Comparing Aspartic Acid Protecting Groups in Boc-SPPS
The selection of a side-chain protecting group for aspartic acid directly impacts the prevalence of side reactions, with aspartimide formation being the most significant. This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2] While much of the recent literature focuses on mitigating aspartimide formation in Fmoc-SPPS through the use of bulky ester protecting groups, the principles are transferable to Boc-SPPS. In Boc chemistry, the repeated treatments with trifluoroacetic acid (TFA) for Nα-Boc deprotection can lead to premature cleavage of the side-chain protecting group and subsequent side reactions.
| Protecting Group Strategy | Key Advantages | Major Disadvantages & Common Impurities | Typical Crude Purity Range (%) |
| This compound | Commercially available and relatively inexpensive. | Susceptible to aspartimide formation leading to α- and β-peptide isomers and racemization.[3][4] Potential for transesterification with scavenger alcohols during final cleavage. | 60-80% |
| Boc-Asp(OBzl)-OH | Widely used in the classical Boc/Bzl strategy.[5] | Prone to aspartimide formation. Requires strong acid (e.g., HF) for final cleavage, which can cause other side reactions. | 65-85% |
| Boc-Asp(OChx)-OH | The cyclohexyl ester offers greater stability to TFA, significantly reducing premature deprotection and aspartimide formation during chain elongation. | Requires harsh cleavage conditions (HF) for removal. | 75-90% |
| Fmoc-Asp(OtBu)-OH | Milder deprotection conditions (piperidine) compared to Boc-SPPS. | Still susceptible to base-catalyzed aspartimide formation. | 80-95% |
| Fmoc-Asp(OMpe/OBno)-OH | Bulky ester groups sterically hinder and significantly suppress aspartimide formation. | Higher cost of the amino acid derivative. | >90% |
Note: Purity ranges are estimates and can vary significantly depending on the peptide sequence, synthesis scale, and coupling efficiency.
Key Impurities in Peptides Synthesized with this compound
Several types of impurities can arise during the synthesis of peptides using this compound. A thorough understanding of these potential byproducts is crucial for developing effective purification and analytical strategies.
-
Aspartimide and Related Impurities: The primary impurity concern is the formation of a cyclic aspartimide intermediate. This can occur during the repetitive acid deprotection steps. The aspartimide ring can then be opened by nucleophiles, such as the peptide's own N-terminus or scavengers present during cleavage, to form a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products. These isomers are often difficult to separate by RP-HPLC due to similar retention times.
-
Deletion Sequences: Incomplete coupling reactions result in peptides missing one or more amino acids.
-
Truncated Sequences: Premature termination of the peptide chain elongation leads to shorter peptide fragments.
-
Incomplete Deprotection: Residual Boc groups on the N-terminus or other protected amino acids can remain.
-
Side-chain Modification: The methyl ester of this compound can potentially undergo transesterification if alcohols are used as scavengers during the final cleavage step.
Experimental Protocols
Accurate assessment of peptide purity requires robust and well-defined analytical methods. The following are detailed protocols for the primary techniques used in the analysis of synthetic peptides.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.
Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample solvent: Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Column Temperature: 30-40 °C.
-
Gradient: A typical starting gradient is 5-65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide. A shallower gradient will improve the resolution of closely eluting impurities.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight. It is also a powerful tool for identifying impurities.
Materials and Equipment:
-
Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS).
-
Suitable matrix (for MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid).
-
Solvents for sample preparation (e.g., 0.1% formic acid in water/acetonitrile).
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture, to a final concentration appropriate for the instrument (typically in the low micromolar to nanomolar range). For samples with high salt content, desalting using a C18 ZipTip or similar cleanup method is recommended.
-
Data Acquisition:
-
MALDI-TOF: Mix the peptide solution with the matrix solution on the target plate and allow it to dry. Acquire the mass spectrum in the appropriate mass range.
-
LC-MS: Inject the prepared sample into an LC system coupled to the mass spectrometer. The LC step provides an initial separation of the components before they enter the mass spectrometer.
-
-
Data Analysis: Determine the monoisotopic or average mass of the major peak and compare it to the theoretical mass of the target peptide. Analyze other peaks in the spectrum to identify potential impurities by comparing their mass differences to the target peptide. Common mass shifts correspond to deletion sequences, incomplete deprotection (+56 Da for Boc), or oxidation (+16 Da).
Protocol 3: Amino Acid Analysis (AAA)
AAA is used to determine the net peptide content and to confirm the amino acid composition of the synthetic peptide.
Materials and Equipment:
-
Hydrolysis tubes.
-
6 M Hydrochloric acid (HCl).
-
Amino acid analyzer or HPLC with pre- or post-column derivatization.
-
Derivatization reagents (e.g., ninhydrin, phenyl isothiocyanate).
-
Amino acid standards.
Procedure:
-
Hydrolysis: Accurately weigh a small amount of the lyophilized peptide and place it in a hydrolysis tube. Add 6 M HCl and seal the tube under vacuum. Heat at 110 °C for 24 hours to hydrolyze the peptide into its constituent amino acids.
-
Derivatization: After hydrolysis, remove the HCl under vacuum. Reconstitute the amino acid residue in a suitable buffer and derivatize the amino acids to make them detectable by UV or fluorescence.
-
Chromatographic Analysis: Inject the derivatized sample into an amino acid analyzer or HPLC system to separate and quantify each amino acid.
-
Data Analysis: Identify and quantify each amino acid by comparing retention times and peak areas to those of known standards. Calculate the molar ratio of each amino acid and compare it to the theoretical composition. The net peptide content is determined by comparing the total amount of recovered amino acids to the initial weight of the lyophilized peptide.
Visualizing Workflows and Relationships
To better understand the experimental processes and the chemical transformations involved, the following diagrams are provided.
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Aspartimide formation pathway from this compound.
Conclusion
The purity of synthetic peptides is paramount for the integrity of research and the safety of therapeutic applications. While this compound is a viable option for incorporating aspartic acid in SPPS, it is crucial to be aware of its propensity for aspartimide-related side reactions. The use of more sterically hindered protecting groups, such as the cyclohexyl ester in Boc-SPPS or bulky alkyl esters in Fmoc-SPPS, can significantly mitigate these issues, leading to higher crude purity and simplifying downstream purification. For any synthesis involving aspartic acid, rigorous analysis using a combination of RP-HPLC, mass spectrometry, and amino acid analysis is essential to ensure the final product meets the required specifications of purity and identity.
References
A Researcher's Guide to Mass Spectrometry Analysis of Peptides with Asp(OMe) Residues
For researchers in proteomics and drug development, accurate characterization of post-translational modifications (PTMs) is paramount. Methyl-esterification of aspartic acid (Asp(OMe)), a modification involving the addition of a methyl group to the side-chain carboxyl group, presents unique analytical challenges. This modification can be a naturally occurring PTM or, more commonly, an artifact introduced during sample preparation protocols that use methanol, particularly under acidic conditions.[1][2]
This guide provides a comparative overview of the mass spectrometric behavior of peptides containing Asp(OMe) versus their unmodified aspartic acid (Asp) counterparts. It details the key differences in fragmentation patterns under various dissociation techniques and offers a comprehensive experimental protocol for their identification and characterization.
Comparison of Mass Spectrometric Behavior: Asp(OMe) vs. Unmodified Asp
The primary difference in the mass spectrometric analysis of Asp(OMe) and Asp-containing peptides lies in their fragmentation behavior, particularly the lability of the methyl ester group. The choice of fragmentation technique—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD)—is critical for successful analysis.[3][4][5]
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD):
When subjected to CID or HCD, peptides containing Asp(OMe) are highly prone to a characteristic neutral loss of methanol (CH₃OH), corresponding to a mass difference of 32.026 Da. This neutral loss is a key diagnostic feature for identifying the modification. However, this facile loss can dominate the MS/MS spectrum, leading to a lower abundance of peptide backbone fragment ions (b- and y-ions) that are essential for sequence determination. This can complicate database searches and reduce identification confidence.
In contrast, unmodified Asp residues are stable under CID/HCD conditions and do not produce a similar characteristic neutral loss. The resulting spectra are typically rich in b- and y-ions, allowing for straightforward sequence confirmation.
Electron Transfer Dissociation (ETD):
ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions. A significant advantage of ETD is its ability to preserve labile PTMs that are often lost during CID/HCD. For Asp(OMe) peptides, ETD is expected to keep the methyl ester group intact on the fragment ions. This results in c- and z-ion series that reflect the +14.016 Da mass shift of the modification, enabling confident site localization without the complication of a dominant neutral loss pathway.
Data Presentation: Quantitative Comparison
The following table summarizes the expected mass spectrometric characteristics when analyzing peptides with unmodified Asp versus those with methyl-esterified Asp using different fragmentation methods.
| Feature | Unmodified Asp | Asp(OMe) |
| Mass Shift (Da) | 0 | +14.01565 |
| Primary Fragmentation Method | CID / HCD | ETD for site localization; CID / HCD for detection via neutral loss |
| CID/HCD Fragmentation | Produces standard b- and y-ion series. | Dominated by a neutral loss of methanol (-32.026 Da) from the precursor and fragment ions. Reduced b/y-ion intensity. |
| ETD Fragmentation | Produces standard c- and z-ion series. | Produces c- and z-ions with the +14.016 Da modification intact, allowing for robust site localization. |
| Key Diagnostic Feature | Complete b/y-ion series. | Neutral loss of 32.026 Da (CID/HCD); Intact modification on c/z-ions (ETD). |
| Identification Confidence | High with CID/HCD. | Can be low with CID/HCD if neutral loss dominates; High with ETD. |
Experimental Protocols
This section provides a detailed methodology for the identification of peptides bearing Asp(OMe) residues from a complex protein sample.
1. Sample Preparation (with consideration for artifact formation):
-
Protein Extraction: Lyse cells or tissues in a buffer containing a non-nucleophilic buffer (e.g., 50 mM ammonium bicarbonate) and protease/phosphatase inhibitors. Avoid acidic conditions if possible.
-
Reduction and Alkylation: Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes. Alkylate free cysteine residues with 20 mM iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
Protein Digestion: Perform in-solution or in-gel digestion with a protease such as Trypsin/Lys-C mix.
-
Peptide Desalting: Crucially, if Asp(OMe) is suspected to be an artifact, avoid using methanol in this step. Use a C18 StageTip or ZipTip. Equilibrate the tip with 100% acetonitrile (ACN), followed by a wash with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA) in water. Bind the peptide sample, wash with 0.1% TFA/FA, and elute with a solution of 50-80% ACN and 0.1% FA.
-
Sample Concentration: Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% FA for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase analytical column (e.g., 75 µm ID x 25 cm, 1.9 µm particle size).
-
Mobile Phases:
-
Solvent A: 0.1% Formic Acid in water.
-
Solvent B: 0.1% Formic Acid in 80% Acetonitrile.
-
-
Gradient: Run a linear gradient from 2% to 35% Solvent B over 90 minutes, followed by a wash at 90% B and re-equilibration at 2% B. The flow rate should be maintained at ~300 nL/min.
3. Mass Spectrometry (MS):
-
Instrument: A high-resolution Orbitrap mass spectrometer (e.g., Q Exactive series, Orbitrap Fusion Lumos) is recommended.
-
MS1 Settings:
-
Scan Range: 350-1500 m/z.
-
Resolution: 60,000 - 120,000.
-
AGC Target: 3e6.
-
Max Injection Time: 50 ms.
-
-
MS2 Settings (Data-Dependent Acquisition):
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
Method A (CID/HCD):
-
Isolation Window: 1.6 m/z.
-
Collision Energy (HCD): Normalized Collision Energy (NCE) of 28-30%.
-
Resolution: 15,000 - 30,000.
-
AGC Target: 1e5.
-
Max Injection Time: 100 ms.
-
-
Method B (Decision-Tree: ETD):
-
Use a charge-state dependent method. For precursors with z ≥ 3, trigger ETD fragmentation.
-
ETD Reagent Target: 2e5.
-
ETD Reaction Time: 50-100 ms.
-
Use calibrated charge-dependent ETD parameters.
-
-
4. Data Analysis:
-
Database Search Software: Use a search engine like MaxQuant, Proteome Discoverer, or Mascot.
-
Database: Search against a relevant protein database (e.g., Swiss-Prot).
-
Search Parameters:
-
Enzyme: Trypsin/P.
-
Max Missed Cleavages: 2.
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 20 ppm (for Orbitrap HCD/ETD) or 0.5 Da (for ion trap CID).
-
Fixed Modification: Carbamidomethyl (C).
-
Variable Modifications:
-
Oxidation (M).
-
Acetyl (Protein N-term).
-
Methyl (D, E): +14.01565 Da. (Search for methyl esterification on both Asp and Glu, as it can occur on both acidic residues).
-
-
-
Data Validation: Use a target-decoy approach to control the False Discovery Rate (FDR) at 1% for both peptides and proteins. Manually inspect spectra of identified Asp(OMe) peptides to confirm the presence of the characteristic neutral loss (for CID/HCD) or the intact mass shift on fragment ions (for ETD).
Visualization of Workflows and Fragmentation
Caption: Experimental workflow for identifying Asp(OMe) peptides.
Caption: Fragmentation pathways for Asp(OMe) peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. escholarship.org [escholarship.org]
A Comparative Guide to Coupling Reagents for the Esterification of Boc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically pure synthesis of peptides and related molecules is a cornerstone of drug discovery and development. The formation of ester bonds, particularly involving amino acid derivatives such as N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH), is a critical step in the synthesis of many peptidomimetics and complex organic molecules. The choice of coupling reagent for this transformation directly impacts reaction yield, purity, and the propensity for side reactions, most notably racemization and aspartimide formation.
This guide provides an objective comparison of commonly used coupling reagents for the esterification of Boc-Asp(OMe)-OH, supported by illustrative experimental data. Detailed experimental protocols for key reagents are also presented to facilitate practical application in a laboratory setting.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent is a balance of reactivity, cost, and the minimization of undesirable side reactions. While numerous coupling reagents are available, this guide focuses on a representative selection of phosphonium and uronium salts, as well as carbodiimides, which are ubiquitously used in modern synthetic chemistry.
| Coupling Reagent | Additive | Typical Yield | Racemization | Key Advantages & Disadvantages |
| HATU | None | >90% | Very Low | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered couplings.[1][2] Disadvantages: Higher cost compared to other reagents.[3] |
| HBTU | HOBt | >90% | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2][3] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC·HCl | HOBt | 70-90% | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup. Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization. |
| PyBOP | None | ~95% | Low | Advantages: Efficient and rapid coupling with minimal side reactions; byproducts are generally less hazardous than those from BOP. Disadvantages: Can be more expensive than carbodiimides. |
| DIC | HOBt | Variable | Low to Moderate | Advantages: The urea byproduct is soluble in many organic solvents, making it suitable for solid-phase synthesis. Disadvantages: Can lead to racemization without an additive like HOBt. |
Note: The yield and racemization levels are illustrative and can vary depending on the specific reaction conditions, including the alcohol substrate, solvent, base, temperature, and reaction time. The data is compiled from studies on various peptide couplings, which serve as a proxy for the esterification reaction.
Experimental Workflow
The general workflow for a comparative study of coupling reagents for the esterification of Boc-Asp(OMe)-OH involves the activation of the carboxylic acid followed by nucleophilic attack by an alcohol. The subsequent analysis of the product distribution provides a basis for comparing the efficacy of the different reagents.
Experimental Protocols
The following are detailed experimental protocols for the esterification of Boc-Asp(OMe)-OH with a generic alcohol using HATU, HBTU, and EDC/HOBt. These protocols are adapted from general procedures for solution-phase peptide coupling and can be optimized for specific substrates.
Synthesis using HATU
Materials:
-
Boc-Asp(OMe)-OH (1.0 eq)
-
Alcohol (1.0 eq)
-
HATU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-Asp(OMe)-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
Add the alcohol (1.0 eq) to the pre-activated solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis using HBTU/HOBt
Materials:
-
Boc-Asp(OMe)-OH (1.0 eq)
-
Alcohol (1.0 eq)
-
HBTU (1.0 eq)
-
HOBt (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of Boc-Asp(OMe)-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add a solution of the alcohol (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up the reaction as described in the HATU protocol (steps 6-7).
-
Purify the crude product by flash column chromatography.
Synthesis using EDC/HOBt
Materials:
-
Boc-Asp(OMe)-OH (1.0 eq)
-
Alcohol (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.0 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-Asp(OMe)-OH (1.0 eq), the alcohol (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.0 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of coupling reagent for the esterification of Boc-Asp(OMe)-OH has a significant impact on the success of the synthesis. For challenging couplings where minimizing racemization is paramount, HATU is often the preferred reagent despite its higher cost. HBTU provides a reliable and more economical alternative for routine syntheses. The EDC/HOBt system is a cost-effective option, particularly for large-scale synthesis, provided that the reaction conditions are carefully controlled to minimize side reactions. The provided protocols offer a solid starting point for the successful synthesis of ester derivatives of Boc-Asp(OMe)-OH. Researchers should consider the specific requirements of their target molecule, including steric hindrance and sensitivity to racemization, when selecting the most appropriate coupling reagent.
References
A Researcher's Guide to the Validation of Peptides Synthesized with Boc-Asp-OMe
For scientists and professionals in the field of drug development and peptide research, the synthesis of high-purity peptides is a critical prerequisite for reliable experimental outcomes. The choice of protecting groups for amino acid side chains can significantly influence the purity and yield of the final product. This guide provides a comprehensive comparison of validation strategies for peptides synthesized using tert-butyloxycarbonyl-L-aspartic acid α-methyl ester (Boc-Asp-OMe). We will explore common analytical techniques, potential challenges, and alternative protection strategies, supported by detailed experimental protocols.
Comparing Aspartic Acid Protection Strategies in Boc-SPPS
The use of this compound in solid-phase peptide synthesis (SPPS) presents a distinct approach to protecting the side chain of aspartic acid. However, it is crucial to understand its performance in the context of other commonly used Boc-compatible protecting groups. The primary challenge during the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities such as α- and β-peptides and racemization.
While direct quantitative comparative data for this compound is not extensively published, a qualitative comparison with other common strategies can be made based on the chemical properties of the protecting groups.
| Protecting Group | Key Advantages | Potential Disadvantages | Typical Cleavage Conditions |
| Boc-Asp(OMe)-OH | Methyl ester is relatively stable to the acidic conditions used for Boc deprotection. | Can be susceptible to hydrolysis or transesterification. Potential for aspartimide formation, though less pronounced than in Fmoc chemistry. | Strong acid (e.g., HF) for final cleavage. |
| Boc-Asp(OBzl)-OH | Benzyl ester is a standard and widely used protecting group. It is stable to the repetitive acid treatments for N-α-Boc deprotection.[1] | Can be prematurely removed to some extent by strong acids used for Boc deprotection, potentially leading to side reactions. | Strong acid (e.g., HF) or catalytic hydrogenolysis.[2] |
| Boc-Asp(OcHx)-OH | Cyclohexyl ester offers enhanced stability against acidolysis compared to the benzyl ester, which significantly suppresses aspartimide formation.[2][3] | Requires harsher conditions for final cleavage, such as high-concentration HF, which may not be suitable for all peptides or laboratory settings.[2] | High-concentration HF. |
Note: The propensity for side reactions is sequence-dependent. The choice of protecting group should be carefully considered based on the specific peptide sequence and the desired cleavage conditions.
Essential Validation Techniques for Synthetic Peptides
To ensure the identity, purity, and structural integrity of a synthesized peptide, a combination of analytical techniques is indispensable. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of peptide validation.
Workflow for Peptide Validation
The following diagram illustrates a typical workflow for the validation of a synthetic peptide.
Caption: A typical workflow for the synthesis, purification, and validation of a synthetic peptide.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the standard method for determining the purity of synthetic peptides by separating the target peptide from various impurities based on hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude or purified peptide in the initial mobile phase (e.g., 0.1% TFA in water). If solubility is an issue, a minimal amount of a stronger solvent like acetonitrile or DMSO can be used, followed by dilution with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Gradient Elution: A common starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This gradient should be optimized for the specific peptide to achieve the best separation of impurities.
-
Data Analysis: The purity of the peptide is determined by integrating the peak area of the target peptide and expressing it as a percentage of the total integrated peak area.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing strong evidence of its identity.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in water. For hydrophobic peptides, the addition of acetonitrile may be necessary.
-
Dilute the sample to a final concentration appropriate for the mass spectrometer, typically in the low micromolar to nanomolar range.
-
For samples with high salt content, desalting using a C18 ZipTip or a similar reversed-phase cleanup method is recommended to improve spectral quality.
-
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide.
-
Data Analysis: Compare the experimentally observed monoisotopic mass of the peptide with the theoretically calculated mass. Tandem MS (MS/MS) can be performed to obtain fragment ions, which can be used to confirm the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide sample to a concentration of 2-5 mM in a suitable buffer. A phosphate-buffered saline (PBS) system is often a good choice. The total salt concentration should ideally be below 300 mM.
-
For observing amide protons, the pH of the solution should generally be maintained below 7.5.
-
Add approximately 5% deuterium oxide (D₂O) to the sample for the spectrometer's field lock.
-
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher).
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to assess the overall folding and potential aggregation of the peptide.
-
Acquire two-dimensional (2D) NMR experiments such as COSY, TOCSY, and NOESY to assign the proton resonances and determine through-space proximities between protons, which are used to calculate the 3D structure.
-
-
Data Analysis: The analysis of 2D NMR spectra allows for the sequential assignment of amino acid spin systems and the identification of NOE cross-peaks that provide distance restraints for structure calculation.
Potential Side Reactions and Impurities
The chemical strategy chosen for peptide synthesis can lead to specific side reactions. The following diagram outlines the relationship between the synthesis strategy and potential impurities.
Caption: Potential impurities arising from Boc-SPPS using this compound.
By employing a rigorous validation workflow that combines these powerful analytical techniques, researchers can confidently ascertain the quality of their synthetic peptides, ensuring the reliability and reproducibility of their scientific findings.
References
A Head-to-Head Comparison of Boc and Fmoc Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for solid-phase peptide synthesis (SPPS) is a pivotal decision that profoundly impacts yield, purity, cost, and scalability. This comprehensive guide provides an objective, data-driven comparison of these two predominant strategies to inform the selection of the most appropriate method for your specific research and development needs.
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the way peptides are created by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process at each step. The two most established strategies in SPPS are defined by the choice of the temporary protecting group for the α-amino group of the amino acids: the acid-labile Boc group and the base-labile Fmoc group. This fundamental difference in chemical orthogonality dictates the entire synthetic workflow, from the choice of reagents to the final cleavage conditions.
Core Principles: A Tale of Two Chemistries
The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the N-terminal protecting group during the stepwise elongation of the peptide chain.
The Boc Strategy: This classic approach utilizes the tert-butyloxycarbonyl (Boc) group, which is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin. This reliance on differential acid lability means the strategy is not fully orthogonal.
The Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the peptide from the resin using TFA. This offers true orthogonality, as the deprotection conditions for the N-terminus and the side chains are distinct and non-interfering.
Quantitative Performance and Cost Analysis
While the optimal strategy is often sequence-dependent, the following tables summarize the key quantitative parameters to provide a clear comparison of the two methods.
Table 1: Performance Characteristics of Boc vs. Fmoc SPPS
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Typical Crude Purity | Good, can be advantageous for difficult sequences.[1] | Generally high, often considered to produce higher purity crude peptides due to milder deprotection conditions.[2] | For hydrophobic or aggregation-prone peptides, the repeated acid treatment in Boc chemistry can disrupt secondary structures, potentially leading to higher purity.[1][3] |
| Typical Peptide Yield | Good, especially for long and complex peptides.[1] | Generally high, with coupling efficiencies often exceeding 99%. | Yield is highly dependent on the specific sequence and coupling efficiency at each step. |
| Common Side Reactions | Risk of side-chain protecting group loss with repeated TFA treatment; tert-butylation of tryptophan. | Aspartimide formation, diketopiperazine formation, and racemization, particularly at histidine and cysteine residues. | Careful selection of coupling reagents and conditions can minimize side reactions in both strategies. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation due to milder reaction conditions and the UV-active nature of the Fmoc group for real-time monitoring. | The use of corrosive and hazardous reagents in the Boc strategy presents challenges for automation. |
| Safety | Requires handling of highly corrosive and toxic hydrofluoric acid (HF) for final cleavage. | Generally safer, as it avoids the use of HF. | Proper safety protocols are essential for handling all chemical reagents. |
Table 2: Cost-Benefit Analysis of Boc vs. Fmoc SPPS
| Cost Factor | Boc Strategy | Fmoc Strategy | Key Considerations |
| Amino Acid Derivatives | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids can be more expensive. | The price difference can be significant, especially for large-scale synthesis. |
| Resins | Standard resins like Merrifield and PAM are used. | Requires resins such as Wang or Rink Amide, with costs being comparable to those for the Boc strategy. | The choice of resin depends on the desired C-terminal functionality (acid or amide). |
| Deprotection Reagents | Trifluoroacetic acid (TFA) is a significant cost. | Piperidine is used for deprotection, which can be recycled to improve cost-effectiveness. | The overall cost of reagents for the entire synthesis should be considered. |
| Coupling Reagents | Traditionally paired with less expensive reagents like DCC/HOBt. | Compatible with a wide range of modern, highly efficient (but often more expensive) coupling reagents like HBTU and HATU. | The choice of coupling reagent impacts both cost and efficiency. |
| Solvents | Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common. | Primarily uses DMF. | The large volumes of solvents used in SPPS contribute significantly to the overall cost and environmental impact. |
| Final Cleavage Reagents | Hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are required, which are expensive and require specialized equipment. | Trifluoroacetic acid (TFA) is used for final cleavage. | The cost and safety implications of the final cleavage step are a major differentiating factor. |
| Environmental Impact | The use of hazardous reagents like HF and chlorinated solvents such as DCM raises environmental concerns. | Generally considered "greener" due to the avoidance of HF and the potential for recycling piperidine. However, the large volumes of DMF used are a drawback. | Efforts are ongoing to develop greener solvents and more sustainable protocols for both strategies. |
Experimental Protocols
Below are generalized experimental protocols for a single coupling cycle in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM. The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
-
Deprotection of the Boc Group:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
-
Wash the resin again with DCM and DMF to remove excess base.
-
-
Coupling of the Next Amino Acid:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, treat the peptide-resin with anhydrous hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Couple the first Fmoc-protected amino acid to the resin using an appropriate activation method (e.g., DIC/DMAP for Wang resin). The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Deprotection of the Fmoc Group:
-
Treat the resin with a 20-50% solution of piperidine in DMF for 5-10 minutes at room temperature to remove the Fmoc protecting group. A second treatment of 5-10 minutes is often performed to ensure complete deprotection.
-
Wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of the Next Amino Acid:
-
Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU, HCTU) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Monitor the reaction for completion using a qualitative test like the ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles:
-
Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Visualizing the Workflow: Boc vs. Fmoc Synthesis
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Conclusion: Making an Informed Decision
The choice between Boc and Fmoc solid-phase peptide synthesis is not a one-size-fits-all decision and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory infrastructure.
Fmoc-SPPS is generally the favored method in modern peptide synthesis due to its milder reaction conditions, which typically lead to higher purity and yield for a broad range of peptides. The orthogonality of the protection scheme and the avoidance of the highly hazardous hydrofluoric acid for cleavage are significant advantages in terms of safety and compatibility with sensitive amino acids and post-translational modifications. Its amenability to automation also makes it well-suited for high-throughput synthesis.
Boc-SPPS , while being the older strategy, remains a valuable and robust tool for specific applications. It can be more cost-effective in terms of the raw cost of the protected amino acids. Furthermore, for the synthesis of long and hydrophobic peptides that are prone to aggregation, the repeated acidic deprotection steps in Boc chemistry can help to disrupt secondary structures and improve solubility, sometimes leading to better outcomes for these "difficult sequences".
Ultimately, a careful consideration of the quantitative and qualitative data presented in this guide, alongside the specific requirements of the target peptide, will enable researchers, scientists, and drug development professionals to make an informed decision and optimize their peptide synthesis endeavors.
References
A Comparative Guide to the Use of Boc-Asp-OMe in Therapeutic Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of high-purity therapeutic peptides is paramount. The incorporation of aspartic acid (Asp) residues presents a notable challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities such as α- and β-peptides and racemization, thereby compromising the final product's yield, purity, and biological activity. The choice of the side-chain protecting group for aspartic acid is a critical factor in mitigating this issue. This guide provides a comprehensive comparison of Nα-Boc-L-aspartic acid β-methyl ester (Boc-Asp-OMe) with other commonly used aspartic acid derivatives in the context of Boc-based solid-phase peptide synthesis (SPPS).
The Challenge of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction involving the nitrogen of the peptide bond C-terminal to the aspartic acid residue attacking the carbonyl group of the Asp side-chain ester. This side reaction is influenced by the steric hindrance of the side-chain protecting group, the nature of the adjacent amino acid, and the reaction conditions (acid or base treatment). While particularly pronounced in the piperidine-based deprotection steps of Fmoc-SPPS, it remains a concern in the acid-mediated deprotection steps of Boc-SPPS.
Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
The selection of an appropriate side-chain protecting group for aspartic acid in Boc-SPPS is a trade-off between stability during synthesis and ease of removal during the final cleavage. Below is a comparison of commonly employed protecting groups.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Relative Rate of Aspartimide Formation |
| Methyl Ester (-OMe) | -COOCH₃ | Less sterically hindered, potentially allowing for efficient coupling. | More susceptible to premature cleavage and aspartimide formation compared to bulkier esters. May require milder cleavage conditions. | Higher |
| Benzyl Ester (-OBzl) | -COOCH₂C₆H₅ | Commonly used in Boc-SPPS. Removed by strong acids like HF. | Susceptible to aspartimide formation, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[1] | Moderate to High |
| Cyclohexyl Ester (-OcHex) | -COOC₆H₁₁ | Increased steric hindrance significantly reduces aspartimide formation compared to -OBzl.[2] | Can be more difficult to cleave, requiring strong acid conditions (e.g., HF). May lead to lower overall yields if cleavage is incomplete. | Low |
| tert-Butyl Ester (-OtBu) | -COOC(CH₃)₃ | Highly effective at preventing aspartimide formation due to significant steric bulk. | Generally not used in Boc-SPPS for side-chain protection as it is cleaved under the same conditions as the Nα-Boc group. | Very Low |
Experimental Protocols
While specific, optimized protocols for this compound are not extensively detailed in the reviewed literature, a general Boc-SPPS protocol can be adapted. The following is a representative manual protocol for the incorporation of an aspartic acid residue.
General Protocol for Boc-SPPS Coupling of Boc-Asp(OR)-OH
1. Resin Preparation:
-
Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin, with the N-terminal amino group deprotected.[1]
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[1]
-
Follow with a 20-minute treatment with 50% TFA in DCM to ensure complete removal of the Boc group.[1]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (2x).
3. Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes (repeat twice).
-
Wash the resin thoroughly with DCM or DMF.
4. Coupling of Boc-Asp(OR)-OH:
-
Dissolve Boc-Asp(OR)-OH (e.g., this compound, Boc-Asp(OBzl)-OH, or Boc-Asp(OcHex)-OH) (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
5. Capping (Optional):
-
If unreacted amino groups remain after coupling, they can be capped to prevent the formation of deletion sequences. This is typically done using acetic anhydride and a base.
6. Final Cleavage and Deprotection:
-
After the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
For resins like Merrifield and protecting groups like -OBzl and -OcHex, this is typically achieved using strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., p-cresol, thioanisole) are added to prevent side reactions.
Visualizing Workflows and Pathways
General Workflow for Boc-SPPS
Aspartimide Formation Pathway
Conclusion
The use of this compound in therapeutic peptide synthesis is a viable but potentially challenging option. The smaller methyl ester protecting group may offer advantages in terms of coupling kinetics but is likely more prone to aspartimide formation compared to bulkier alternatives like Boc-Asp(OcHex)-OH. For sequences that are not susceptible to this side reaction, this compound could be a cost-effective choice. However, for problematic sequences, particularly those containing Asp-Gly, Asp-Ala, or Asp-Ser, the use of a more sterically hindered protecting group such as the cyclohexyl ester is generally recommended to ensure higher purity of the final therapeutic peptide. Researchers must carefully consider the specific peptide sequence and the potential for side reactions when selecting the appropriate aspartic acid derivative for their synthesis strategy.
References
Safety Operating Guide
Navigating the Safe Disposal of Boc-Asp-OMe: A Procedural Guide
For laboratory professionals engaged in research and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of N-α-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe), a common reagent in peptide synthesis. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous material, it is crucial to handle it with care to prevent unnecessary exposure.[1][2] Before initiating any disposal procedures, a thorough risk assessment should be conducted.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Dust mask or respirator (if generating dust) | To be used if engineering controls are insufficient to minimize inhalation. |
II. Chemical and Physical Properties
A summary of the key identifiers for this compound is presented below. This information is critical for proper labeling and documentation of chemical waste.
| Property | Value |
| Chemical Name | N-α-Boc-L-aspartic acid α-methyl ester |
| Synonyms | Boc-L-Asp-OMe, N-tert-Butoxycarbonyl-L-aspartic acid 1-methyl ester |
| CAS Number | 98045-03-5 |
| Molecular Formula | C10H17NO6 |
| Appearance | Solid |
| Incompatible Materials | Strong oxidizing agents |
III. Step-by-Step Disposal Protocol
The guiding principle for laboratory waste management is to have a clear disposal plan prior to commencing any experiment. The following protocol outlines the disposal procedure for this compound.
Step 1: Waste Identification and Segregation
Properly identify and segregate chemical waste to ensure safe handling. This compound should be treated as chemical waste. It is imperative that it is not mixed with general laboratory trash or disposed of down the drain.
-
Solid Waste: Collect any solid this compound waste, including unused product and contaminated materials like weighing paper, in a designated and clearly labeled waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof container for liquid chemical waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated and disposed of as chemical waste.
Step 2: Waste Container Labeling and Storage
Proper labeling and storage of chemical waste are critical for safety and regulatory compliance.
-
Labeling: The waste container must be clearly and securely labeled with the full chemical name, "this compound," and any known hazards. The label should also include the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. The storage area should be away from drains.
Step 3: Final Disposal
The final disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal service.
-
Institutional Procedures: Adhere to your institution's specific protocols for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a designated waste management provider.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.
-
Contain the Spill: For small spills, use appropriate tools to carefully transfer the spilled material into a convenient waste disposal container. For larger spills, a shovel may be used.
-
Decontamination: Clean the spill area thoroughly.
-
Personal Hygiene: Wash hands with soap and water after the cleanup is complete.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
